Cadmium Chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
dichlorocadmium | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2ClH/h;2*1H/q+2;;/p-2 | |
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InChI Key |
YKYOUMDCQGMQQO-UHFFFAOYSA-L | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Cd]Cl | |
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Molecular Formula |
CdCl2 | |
| Record name | CADMIUM CHLORIDE | |
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| Record name | CADMIUM CHLORIDE | |
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| Record name | cadmium chloride | |
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Molecular Weight |
183.32 g/mol | |
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Physical Description |
Cadmium chloride is a white crystalline solid. It is soluble in water. It is noncombustible. The primary hazard of this material is that it poses a threat to the environment. Immediate steps should be taken to limit its spread to the environment. Cadmium chloride is used in photography, in fabric printing, in chemical analysis, and in many other uses., Hygroscopic solid; [Merck Index] White odorless powder; [MSDSonline], ODOURLESS COLOURLESS HYGROSCOPIC CRYSTALS. | |
| Record name | CADMIUM CHLORIDE | |
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Boiling Point |
1760 °F at 760 mmHg (NTP, 1992), 960 °C | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble in acetone; practically insoluble in ether., Slightly soluble in ethanol, In water, 120 g/100 g water at 25 °C, Solubility in water: good | |
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Density |
4.05 at 77 °F (USCG, 1999) - Denser than water; will sink, 4.08 g/cu cm, Density: 4.05 (CdCl2); 3.327 (CdCl2.2.5H2O), Efflorescent granules or rhombohedral leaflet; density, 3.33; freely soluble in water /Cadmium chloride hemipentahydrate/, Colorless crystals, density 3.33 g/mL /Cadmium chloride pentahydrate/, 4.1 g/cm³ | |
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Vapor Pressure |
10 mmHg at 1213 °F ; 0 mmHg at 68 °F (NTP, 1992), VP: 1 Pa at 412 °C (sublimes); 10 Pa at 471 °C (sublimes); 100 Pa at 541 °C (sublimes); 1 kPa at 634 °C; 10 kPa at 768 °C; 100 kPa at 959 °C, 10 mm Hg at 656 °C | |
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Impurities |
Insoluble matter: 0.01%; substances not precipitated by H2S: 0.3%; nitrate and nitrite as NO3: 0.003%; sulfate as (SO4): 0.005%; ammonium (NH4): 0.002%; copper: 0.001%; iron: 0.001%; lead: 0.005%; zinc: 0.1%., Cadmium chloride, 2.5 hydrate, crystal: insoluble matter: 0.005%; substances not precipitated by hydrogen sulfide (as sulfate): 0.2%; nitrate and nitrite as NO3: 0.003%; sulfate as SO4: 0.005%; ammonium (NH4): 0.002%; lead: 0.005; zinc: 0.1%; maximum limits of trace impurities: copper: 5 ppm; iron: 5 ppm. /Cadmium chloride, 2.5 hydrate, crystal/ | |
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Color/Form |
Rhombohedral crystals, Small, white crystals, Hexagonal, colorless crystals | |
CAS No. |
10108-64-2 | |
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Melting Point |
1054 °F (NTP, 1992), 568 °C | |
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Synthetic Methodologies and Advanced Preparations of Cadmium Chloride and Its Derivatives
Crystal Growth Techniques for Cadmium Chloride Complexes and Single Crystals
The cultivation of high-quality single crystals and crystalline complexes of this compound is fundamental for their application in fields like nonlinear optics. Specific methods are tailored to control crystal size, quality, and orientation.
The slow evaporation solution growth technique is a widely utilized and effective method for growing single crystals from a solution. The principle involves dissolving the synthesized salt in a suitable solvent to create a saturated or supersaturated solution. The container is then left undisturbed, allowing the solvent to evaporate slowly at a constant temperature. This gradual increase in concentration beyond the saturation point facilitates the nucleation and subsequent growth of crystals. umass.edu
This method has been successfully applied to grow various this compound complexes. For instance, bis(thiourea) this compound (BTCC) single crystals are synthesized by reacting this compound and thiourea (B124793) in a 1:2 stoichiometric ratio in deionized water. researchgate.netijirset.com The resulting solution is then allowed to evaporate at a controlled temperature. Using this technique, bulk crystals of BTCC with dimensions such as 2.2 x 1.7 x 0.5 cm³ have been grown over a period of 30 days. ijirset.com The pH of the solution is a critical parameter that can influence the morphology and growth rate of the crystals. researchgate.net The purity of the grown crystals is often enhanced through successive recrystallization processes. researchgate.net
Key parameters for the slow evaporation method are summarized in the table below.
| Parameter | Description |
| Principle | Gradual solvent evaporation from a saturated solution to induce crystallization. umass.edu |
| Solvent Choice | A solvent in which the compound is moderately soluble is ideal. umass.edu |
| Container | Centrifuge tubes, NMR tubes, and test tubes are preferred to control evaporation. umass.edu |
| Rate Control | Evaporation rate can be managed by covering the container with parafilm with small perforations or cotton. umass.edu |
| Example | Growth of bis(thiourea) this compound (BTCC) from an aqueous solution. ijirset.com |
The Sankaranarayanan−Ramasamy (SR) method and its modified versions are advanced techniques designed for growing large, high-quality, unidirectional single crystals from solution. acs.org This method is particularly advantageous for materials that decompose at or below their melting point. acs.org The technique involves growth in a specially designed ampoule where a seed crystal is mounted, and the solution is maintained at a specific temperature to allow for controlled evaporation and unidirectional growth, resulting in high solute-to-crystal conversion efficiency. acs.orgresearchgate.net
This method has been effectively used to grow bulk single crystals of semiorganic this compound complexes. An example is the growth of l-alanine (B1666807) this compound, where an optically transparent bulk single crystal of 100 mm in length and 15 mm in diameter was successfully grown along the (101) plane within 20 days. acs.org Similarly, a bulk single crystal of L-threonine this compound (LTCC) measuring 60 mm in length and 15 mm in diameter was grown unidirectionally using the SR method. researchgate.net X-ray diffraction (XRD) analysis is typically used to confirm the crystal system and orientation of the grown crystals. acs.orgresearchgate.net
The table below highlights findings from the growth of this compound complexes using the SR method.
| Crystal Complex | Dimensions | Crystal System | Growth Plane | Reference |
| l-alanine this compound | 100 mm length, 15 mm diameter | Monoclinic | (101) | acs.org |
| L-threonine this compound (LTCC) | 60 mm length, 15 mm diameter | Orthorhombic | (202) | researchgate.net |
Solvothermal and Hydrothermal Synthesis Routes for this compound Based Materials
Solvothermal and hydrothermal methods are chemical synthesis techniques that utilize a solvent (organic-based for solvothermal, water for hydrothermal) under conditions of elevated temperature and pressure. sigmaaldrich.com These methods are conducted in a sealed vessel, such as an autoclave, and are highly effective for producing crystalline materials, including various nanostructures. The elevated temperature and pressure facilitate the dissolution and reaction of precursors, leading to the formation of products with controlled size, morphology, and crystallinity. sigmaaldrich.commdpi.com
Hydrothermal synthesis, which typically operates below the supercritical temperature of water (374 °C), has been used to prepare cadmium sulfide (B99878) (CdS) photocatalysts. sigmaaldrich.commdpi.com In a typical procedure, a cadmium-containing solution is mixed with a sulfur source like thioacetamide, and the mixture is heated in a Teflon-lined autoclave at temperatures around 120 °C for several hours. mdpi.com This process yields hexagonal CdS nanoparticles with desirable properties for photocatalysis. mdpi.com
Solvothermal synthesis offers versatility in producing different nanostructures by varying the solvent system and reaction conditions. For example, CdS nanowires with an average diameter of 25 nm and lengths up to 40 µm have been synthesized using this compound in a mixed solvent of ethylenediamine (B42938) and dodecanethiol at 180 °C. acs.org The morphology and dimensions of the resulting nanomaterials are highly dependent on factors like reaction temperature and the choice of solvent or capping agents. acs.orgnanoient.org
| Synthesis Method | Solvent | Typical Temperature | Precursors (Example) | Product (Example) |
| Hydrothermal | Water | 120 °C | This compound, Thioacetamide | Cadmium Sulfide (CdS) Nanoparticles mdpi.com |
| Solvothermal | Ethylenediamine, Dodecanethiol | 180 °C | This compound, Thiourea | Cadmium Sulfide (CdS) Nanowires acs.org |
| Mixed-Solvothermal | Ethanol (B145695), Water | Not specified | CdCl₂·2.5H₂O, Thiourea | Mace-like CdS Nanocrystals researchgate.net |
Preparation of this compound Containing Nanomaterials and Thin Films
This compound is a crucial precursor for the synthesis of a wide array of functional nanomaterials, including semiconductor quantum dots and metal oxide nanoparticles, which are of great interest for electronic and optoelectronic applications.
Cadmium telluride (CdTe) quantum dots (QDs) are semiconductor nanocrystals known for their size-tunable optical properties. nih.gov Aqueous synthesis routes commonly use this compound as the cadmium precursor, sodium hydrogen telluride as the tellurium source, and a capping agent or stabilizer to control the growth and colloidal stability of the nanocrystals. rsc.org For instance, 3-mercaptopropionic acid (MPA) can be used as a co-passivating ligand in the synthesis. rsc.org The reaction parameters, such as pH, temperature, and precursor molar ratios, are finely tuned to control the size and, consequently, the photoluminescence of the resulting QDs. rsc.org
To enhance their utility, especially in biological applications, CdTe QDs are often surface-functionalized. researchgate.netnih.govresearchgate.net For example, functionalization with cysteamine (B1669678) hydrochloride can be performed to develop optical sensors for detecting herbicides. researchgate.netresearchgate.net This functionalization alters the surface chemistry of the QDs, which can be confirmed by techniques like Fourier transform infrared (FTIR) spectroscopy. researchgate.net
Cadmium oxide (CdO) is an n-type semiconductor with applications in solar cells, phototransistors, and catalysts. acs.orgbiointerfaceresearch.com A common and controllable method for synthesizing CdO nanoparticles is through chemical precipitation using this compound as the precursor. researchgate.net In this approach, an alcoholic solution of this compound is reacted with a precipitating agent like sodium hydroxide (B78521) (NaOH). researchgate.net The use of an alcoholic medium such as methanol (B129727) or ethanol helps to control the growth rate of the particles. researchgate.net This reaction first yields cadmium hydroxide nanoparticles, which are subsequently collected, washed, and calcined (heated at a high temperature, e.g., 250°C) to produce the final brown-colored CdO nanoparticle powder. researchgate.net
Another route is the electrochemical method, where a cadmium metal anode is dissolved during electrolysis in an aqueous solution (e.g., NaHCO₃) to produce cadmium ions. jacsdirectory.com These ions then react to form solid cadmium oxide, which can be collected from the cell. jacsdirectory.com The structural properties, such as crystallinity and particle size, of the synthesized CdO nanoparticles are typically characterized using XRD, which can confirm the cubic structure of CdO. researchgate.netjacsdirectory.com
The table below summarizes two preparation methods for CdO nanoparticles from this compound.
| Method | Key Reagents | Intermediate Product | Final Product | Resulting Particle Size (Example) | Reference |
| Chemical Precipitation | This compound, NaOH, Methanol | Cadmium Hydroxide | Cadmium Oxide (CdO) | 16-25 nm | researchgate.net |
| Electrochemical | Cadmium Electrode, NaHCO₃ (aq) | Cadmium Ions | Cadmium Oxide (CdO) | 32 nm | jacsdirectory.com |
Coordination Complex Synthesis with this compound
This compound serves as a versatile precursor in the synthesis of a wide array of coordination complexes. Its interaction with various ligands, particularly those containing nitrogen donor atoms, leads to the formation of structurally diverse compounds, including mononuclear complexes and extended polymeric networks.
Reactions with Nitrogen-Containing Ligands (e.g., Amines, Anilines, Phenothiazines, Pyridyl Ketoximes, Amino Alcohols)
This compound readily reacts with a variety of nitrogen-containing organic ligands to form stable coordination complexes. The nature of the resulting complex is influenced by the ligand's structure, denticity, and the reaction conditions.
Amines and Anilines: this compound reacts with amines and anilines to form complexes where the nitrogen atom coordinates to the cadmium center. The steric bulk of substituents on the aniline (B41778) can dictate the dimensionality of the resulting structure. For instance, reactions with ortho-substituted anilines can lead to the transformation of two-dimensional (2-D) layered structures into zero-dimensional (0-D) hexameric clusters as the substituent size increases from a hydrogen atom to an ethyl group. umsl.edu
Phenothiazines: N-alkylphenothiazines react with cadmium(II) chloride, typically in a methanol/water medium, to produce ionic complexes. tandfonline.com For example, chlorpromazine (B137089) has been shown to form complexes with molecular formulas such as [Cd(CP.HCl)5(H2O)]Cl2 and [Cd2Cl(CP.HCl)7]Cl3.MeOH. tandfonline.com Similarly, promethazine, thioridazine, ethopropazine, and trifluoperazine (B1681574) also form distinct this compound complexes. tandfonline.com These compounds are generally diamagnetic and ionic. tandfonline.com
Pyridyl Ketoximes: These ligands, such as phenyl 2-pyridyl ketoxime (phpaoH) and di-2-pyridyl ketone oxime (dpkoxH), act as N,N'-bidentate chelating agents in reactions with this compound. nih.govmdpi.com The reactions can yield both mononuclear complexes like [CdCl₂(phpaoH)₂]·H₂O and one-dimensional (1D) polymeric chains such as {[CdCl₂(dpkoxH)]}n. nih.gov In these structures, the cadmium(II) ion is typically coordinated by the pyridyl and oxime nitrogen atoms, resulting in distorted octahedral geometries. nih.govmdpi.com The formation of such complexes is relevant to the use of pyridyl ketoximes as extractants in separating cadmium from aqueous chloride solutions. nih.govresearchgate.net
Amino Alcohols: Polydentate amino alcohols can form intricate complexes with this compound. The ligand 2-(2-(2-hydroxyethylamino)ethylamino)cyclohexanol (HEAC), for example, reacts with this compound to form a dimeric complex, [Cd₂(HEAC)₂(-Cl)₂Cl₂]. researchgate.netbohrium.com In this structure, each cadmium atom is in a distorted octahedral environment, coordinated to a nitrogen and an oxygen atom from the HEAC ligand, two bridging chloride ions, and one terminal chloride ion. researchgate.netbohrium.com Other studies have also explored the complex formation between cadmium(II) and various β-amino alcohols, noting the role of both the amino and the hydroxyl groups in coordination. nih.gov
The table below summarizes the synthesis of various this compound coordination complexes with nitrogen-containing ligands.
Table 1: Synthesis of this compound Complexes with Nitrogen-Containing Ligands| Ligand Type | Specific Ligand Example | Resulting Complex Formula/Structure | Key Finding | Reference |
|---|---|---|---|---|
| Anilines | Ortho-substituted anilines | 0-D hexameric clusters | Steric bulk of the ortho-substituent influences the dimensionality of the metal halide assembly, causing a collapse from a 2-D layer to a 0-D cluster. | umsl.edu |
| Phenothiazines | Chlorpromazine (CP) | [Cd(CP.HCl)5(H2O)]Cl2 | Formation of ionic, diamagnetic complexes in a methanol/water medium. | tandfonline.com |
| Pyridyl Ketoximes | Phenyl 2-pyridyl ketoxime (phpaoH) | [CdCl₂(phpaoH)₂]·H₂O | phpaoH acts as an N,N'-bidentate chelating ligand, forming a distorted octahedral complex. | nih.gov |
| Amino Alcohols | 2-(2-(2-hydroxyethylamino)ethylamino)cyclohexanol (HEAC) | [Cd₂(HEAC)₂(-Cl)₂Cl₂] | Forms a dimeric complex with bridging chloride ions and a distorted octahedral geometry at each cadmium center. | researchgate.netbohrium.com |
Formation of Polymeric this compound Structures
This compound is a key component in the synthesis of coordination polymers, where bridging ligands link cadmium centers into one-, two-, or three-dimensional networks. The structure of the resulting polymer is highly dependent on the nature of the organic ligand and the coordination preferences of the cadmium ion.
One-dimensional (1D) polymeric chains are a common structural motif. For example, the reaction of this compound with di-2-pyridyl ketone oxime (dpkoxH) yields {[CdCl₂(dpkoxH)·2H₂O]}n. mdpi.comresearchgate.net In this zigzag chain, neighboring Cd(II) atoms are alternately bridged by two halogen atoms and two dpkoxH ligands. mdpi.com A terminal chloro group completes a distorted octahedral coordination sphere around each metal ion. mdpi.com Similarly, reactions with other nitrogen-based ligands can generate 1D polymeric chains where cadmium atoms are bridged by thiocyanate (B1210189) ions. hhu.de
The dimensionality of the polymeric structure can be influenced by the steric properties of the ligands. Studies using ortho-substituted anilines have shown that it is possible to control the assembly of the metal halide framework. umsl.edu With a small ortho-substituent like hydrogen, a 2-D perovskite-like layer is formed. umsl.edu Increasing the steric bulk, for instance by using an ethyl group, causes the 2-D layer to break down into 0-D discrete clusters. umsl.edu
Furthermore, this compound can participate in the formation of heterometallic coordination polymers. A complex involving a carboxy-functionalized copper(II) diazacyclam cation reacts with this compound to form a polymer where the deprotonated carboxylic groups of the copper complex coordinate to the cadmium(II) ions. nih.gov This results in a structure where CdO₄Cl₂ distorted octahedra are linked into the polymeric network. nih.gov
Table 2: Examples of Polymeric this compound Structures
| Ligand | Resulting Structure | Dimensionality | Description | Reference |
|---|---|---|---|---|
| Di-2-pyridyl ketone oxime (dpkoxH) | {[CdCl₂(dpkoxH)·2H₂O]}n | 1-D | Zigzag chains where Cd(II) atoms are alternately bridged by chloride and dpkoxH ligands, resulting in a distorted octahedral coordination. | mdpi.comresearchgate.net |
| Ortho-substituted anilines | Perovskite-like layers or 0-D clusters | 2-D or 0-D | The dimensionality is controlled by the steric hindrance of the aniline's ortho-substituent. | umsl.edu |
| Carboxy-functionalized Cu(diazacyclam) | {[CuCd(L)(H₂O)Cl₂]·1.25H₂O}n | Polymer | A heterometallic polymer where deprotonated carboxylate groups from the Cu(II) complex bridge CdCl₂ units. | nih.gov |
Catalytic Synthesis Applications
This compound (CdCl₂) has been identified as an effective and inexpensive Lewis acid catalyst for various organic transformations. tandfonline.com Its utility is particularly prominent in one-pot multicomponent reactions, where it facilitates the efficient synthesis of complex heterocyclic molecules from simple starting materials.
One-Pot Multicomponent Reactions Catalyzed by this compound (e.g., Biginelli Reaction, Aza-Michael Reaction, Tetrazole Synthesis)
Biginelli Reaction: this compound serves as an efficient catalyst for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction. thieme-connect.comresearchgate.net This three-component condensation involves an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335). thieme-connect.comwikipedia.org Using a catalytic amount of CdCl₂ (e.g., 10 mol%) in a solvent like acetonitrile (B52724) at reflux temperature provides the desired dihydropyrimidone products in excellent yields. thieme-connect.com This method is valued for its simplicity, mild reaction conditions, and applicability to a wide range of substrates. thieme-connect.com
Aza-Michael Reaction: CdCl₂ effectively catalyzes the conjugate addition of amines to electron-deficient olefins, a process known as the Aza-Michael reaction. tandfonline.comtandfonline.com This carbon-nitrogen bond-forming reaction proceeds rapidly at room temperature in the presence of catalytic amounts of this compound, affording β-amino compounds in very good to excellent yields (80-93%). tandfonline.com The reaction is successful with a variety of amines (including primary, alicyclic, and aniline) and α,β-unsaturated compounds. tandfonline.com The use of CdCl₂ as a mild, inexpensive, and moisture-stable Lewis acid presents an advantage over other methods that may require harsher conditions or excess reagents. tandfonline.comtandfonline.com
Tetrazole Synthesis: this compound has been demonstrated as a potent catalyst for the [2+3] cycloaddition of sodium azide (B81097) (NaN₃) with various organic nitriles to produce 5-substituted 1H-tetrazoles. tandfonline.comresearchgate.nettandfonline.com This method offers advantages such as high product yields, shorter reaction times, and a simple workup procedure. researchgate.nettandfonline.com The reaction proceeds smoothly under neat (solvent-free) conditions, highlighting the efficiency of CdCl₂ as a Lewis acid in activating the nitrile group for the cycloaddition. tandfonline.comtandfonline.com this compound has also been used in the in situ solvothermal synthesis of three-dimensional cadmium-tetrazole coordination frameworks. acs.org
The table below provides an overview of one-pot multicomponent reactions catalyzed by this compound.
Table 3: One-Pot Multicomponent Reactions Catalyzed by this compound| Reaction | Reactants | Product | Key Advantages of CdCl₂ Catalysis | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Aldehyde, β-Dicarbonyl Compound, Urea | 3,4-Dihydropyrimidin-2(1H)-one | Efficient, simple procedure, mild reaction conditions, and inexpensive catalyst. | thieme-connect.comresearchgate.net |
| Aza-Michael Reaction | Amine, Electron-deficient Olefin | β-Amino Compound | Rapid reaction at room temperature, excellent yields, and use of a mild and moisture-stable Lewis acid. | tandfonline.comtandfonline.com |
| Tetrazole Synthesis | Organic Nitrile, Sodium Azide | 5-Substituted 1H-tetrazole | Shorter reaction times, high yields, and simple workup under neat conditions. | tandfonline.comresearchgate.nettandfonline.com |
Crystallographic and Structural Elucidation of Cadmium Chloride Systems
Fundamental Crystal Structures of Cadmium Chloride
Anhydrous this compound (CdCl₂) serves as a crystallographic prototype, with its structure providing a reference point for describing other compounds. wikipedia.orgchemeurope.comyoutube.com Its fundamental structures are characterized by specific lattice arrangements and symmetries.
Anhydrous this compound crystallizes in a layered lattice structure with rhombohedral symmetry. wikipedia.orgyoutube.com This structure is composed of two-dimensional layers of ions. chemeurope.comyoutube.com The chloride ions are arranged in a cubic close-packed (CCP) lattice, while the cadmium(II) ions occupy half of the octahedral sites, creating a layered effect. chemeurope.comuwimona.edu.jm Specifically, Cd²⁺ centers are octahedrally coordinated and linked by chloride ligands. wikipedia.org This distinct layered arrangement is a significant structural motif found in many other transition metal halides, such as manganese(II) chloride, iron(II) chloride, and cobalt(II) chloride, making the CdCl₂ structure a crucial reference in crystallography. chemeurope.comuwimona.edu.jm
The key difference between the crystal structures of this compound and cadmium iodide (CdI₂), another compound with a similar layered structure, lies in the packing of the halide ions. chemeurope.comyoutube.com In CdCl₂, the chloride ions form a CCP lattice, whereas in CdI₂, the iodide ions are arranged in a hexagonal close-packed (HCP) lattice. chemeurope.comyoutube.com
Table 1: Crystallographic Data for Anhydrous this compound
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R-3m |
| International Number | 166 |
| Lattice Constants | a = 3.86 Å, c = 18.32 Å |
| Lattice Angles | α = 90°, β = 90°, γ = 120° |
| Cd-Cl Bond Length | 2.65 Å |
| Data sourced from the Materials Project. materialsproject.org |
While the primary structure of anhydrous CdCl₂ is rhombohedral (a subset of the trigonal system), related this compound systems and hydrates can exhibit other symmetries. wikipedia.orgmaterialsproject.orgmaterialsproject.org The seven crystal systems, which include cubic, orthorhombic, and monoclinic, are classifications based on the geometry and symmetry of the unit cell. wikipedia.orgsciencenotes.org
Cubic System: this compound's structure is fundamentally based on the cubic symmetry of the sodium chloride (NaCl) structure, where half of the metal ions are removed, resulting in the layered lattice. chemeurope.comuwimona.edu.jm
Monoclinic System: A monoclinic form of CdCl₂ has been identified, crystallizing in the C2/m space group. materialsproject.orgmaterialsproject.org This structure is also two-dimensional and consists of CdCl₂ sheets where Cd²⁺ is bonded to six equivalent Cl⁻ atoms in edge-sharing octahedra. materialsproject.org Additionally, the hemipentahydrate of this compound (CdCl₂·2.5H₂O) crystallizes in the monoclinic system. wikipedia.org
Orthorhombic System: While less common for simple this compound, the orthorhombic system is one of the seven fundamental crystal systems defined by three unequal axes at right angles. sciencenotes.orgmoserbaersolar.com
Table 2: Comparison of Selected this compound Crystal Systems
| Crystal System | Space Group | Key Features |
| Trigonal (Rhombohedral) | R-3m | Layered structure with CCP chloride ions; serves as a reference structure. wikipedia.orgchemeurope.com |
| Monoclinic | C2/m | Two-dimensional sheets of edge-sharing CdCl₆ octahedra. materialsproject.orgmaterialsproject.org |
| This table highlights the primary anhydrous form and a known monoclinic polymorph. |
Coordination Geometries and Structural Diversity in Cadmium(II) Complexes
The d¹⁰ electronic configuration of the cadmium(II) ion allows for flexible coordination numbers, typically ranging from 4 to 6, though higher numbers are possible. researchgate.net This flexibility leads to a wide array of coordination geometries in its complexes.
Cadmium(II) complexes commonly exhibit several principal coordination geometries:
Octahedral: A very common geometry for cadmium(II), where the central ion is coordinated to six ligands. researchgate.netnih.gov Examples include [Cd(H₂O)₆]²⁺ and complexes with ligands like amino acids, where the coordination generally involves amino and carboxylate groups. researchgate.netnih.gov Distorted octahedral geometries are also frequently observed, for instance in complexes with certain amino alcohols or in polymeric structures with bridging halides. tandfonline.comresearchgate.netrsc.org
Tetrahedral: This geometry involves four-coordinate bonding and is common for complexes with four large ligands like chloride ions. savemyexams.com The formation of the [CdCl₄]²⁻ complex ion is a classic example. youtube.com Distorted tetrahedral geometries are also known. tandfonline.comresearchgate.net
Trigonal Bipyramidal: This five-coordinate geometry can be found in specific complexes, such as the [CdCl₅]³⁻ ion, which can be isolated when large cations are present. wikipedia.org
Square Pyramidal: Another five-coordinate geometry, which has been observed in certain cadmium(II) complexes with specific organic ligands. researchgate.netmdpi.com
The coordination number and resulting geometry are influenced by factors such as ligand size and electronic properties. researchgate.netsavemyexams.com
The specific nature of the ligands and the concentration of chloride ions in the system play a crucial role in determining the final structure of cadmium(II) complexes.
Ligand Design: The denticity (the number of donor groups in a single ligand that bind to the central ion), steric bulk, and electronic properties of ligands dictate the coordination environment. For example, multidentate N-donor ligands or amino acids often lead to octahedral complexes. nih.govresearchgate.net The use of different pyridine-amide-based ligands can be employed to fine-tune the crystal structure and coordination geometry. mdpi.com In contrast, bulky ligands or those with specific steric constraints can favor lower coordination numbers, such as tetrahedral. nih.gov The reaction conditions, including the solvent and counter-anions present, also profoundly influence the resulting structure. mdpi.comacs.org
Chloride Concentration: The concentration of chloride ions significantly affects the coordination sphere of the cadmium ion in aqueous solutions. As chloride concentration increases, water molecules in the coordination sphere are progressively replaced by chloride ions. researchgate.netdaneshyari.com This substitution leads to a shift in the dominant species and their geometry. At low chloride concentrations, octahedral species like [CdCl(H₂O)₅]⁺ may form, while higher concentrations promote the formation of tetrahedral species such as [CdCl₃(H₂O)]⁻ and [CdCl₄]²⁻. researchgate.netresearchgate.netdaneshyari.com This transition from octahedral to tetrahedral geometry with increasing chloride concentration is a well-documented phenomenon. researchgate.netresearchgate.net
A hallmark of cadmium halide chemistry is the ability of halide ions, particularly chloride, to act as bridging ligands, connecting two or more metal centers. wikipedia.org This bridging leads to the formation of polymeric structures, which can be one-dimensional (chains), two-dimensional (sheets), or three-dimensional (networks). researchgate.netrsc.org
In many of these polymeric structures, cadmium(II) centers maintain a six-coordinate, pseudo-octahedral geometry. rsc.org The equatorial positions are typically occupied by four bridging halide ions, which link the cadmium centers into chains or layers, while the axial positions are occupied by terminal ligands, such as water or organic molecules. rsc.org For instance, reacting cadmium dihalides with pyridine (B92270) derivatives often results in chain polymers with double halide bridges. rsc.org The bridging can be symmetric or asymmetric and is a key factor in the structural diversity of this compound-based coordination polymers. mdpi.combohrium.com These interactions are fundamental to creating extended solid-state architectures. researchgate.netresearchgate.net
Dimensionality Control in Metal Halide Assemblies
The arrangement of metal halide units within a crystal lattice, known as its dimensionality, plays a crucial role in determining the material's properties. In the realm of this compound systems, researchers have demonstrated remarkable control over this dimensionality, transitioning between two-dimensional (2D) layers and zero-dimensional (0D) clusters.
A fascinating example of dimensionality control is the transformation of this compound structures from 2D perovskite-like layers to 0D molecular clusters through the influence of organic substituents. umsl.edu This transformation is driven by the steric bulk of substituents on aniline (B41778) or amine groups incorporated into the crystal structure. umsl.edu
Inorganic-organic hybrid metal halide materials often feature 2D perovskite layers composed of corner-sharing MX6 octahedra (where M is a metal like cadmium and X is a halide). umsl.edu The organic component, typically an amine or aniline, acts as a template for this inorganic framework. umsl.edu Research by the Beatty group has shown that by systematically varying the size of the substituent at the ortho position of an aniline group, the dimensionality of the this compound assembly can be precisely manipulated. umsl.edu
When the substituent is small, such as a hydrogen atom, a typical 2D perovskite layer is formed. umsl.edu However, introducing a larger substituent like a methyl group causes the layer to expand. umsl.edu Further increasing the steric hindrance with an even bulkier ethyl group leads to the collapse of the 2D layer into discrete 0D hexameric clusters of this compound. umsl.edu This demonstrates a clear strategy for "cluster engineering" from a layered crystal structure.
| Substituent (ortho-position) | Resulting this compound Structure | Dimensionality | Cd-Cl Distance (Å) |
| Hydrogen (H) | Perovskite Layer | 2D | 2.4 - 2.7 |
| Methyl (CH₃) | Expanded Layer | 2D | 3.14 - 3.87 |
| Ethyl (CH₂CH₃) | Hexameric Cluster | 0D | 2.8 - 3.04 |
| This table illustrates the effect of substituent size on the dimensionality and bond distances in this compound-aniline hybrid materials. Data sourced from Cernicek (2017). umsl.edu |
This compound is a key component in the formation of various perovskite and perovskite-related structures, particularly all-inorganic metal halide perovskites. researchgate.netnih.govacs.org These materials are of significant interest for their unique optoelectronic properties. researchgate.net A notable class of these structures is the Ruddlesden-Popper (RP) phases, which consist of 2D perovskite-like slabs interleaved with other cations. wikipedia.org The general formula for an RP phase is An+1BnX3n+1, where 'A' and 'B' are cations, 'X' is an anion, and 'n' represents the number of octahedral layers in the perovskite stack. wikipedia.org
In the context of this compound, researchers have successfully synthesized cesium this compound compounds with distinct structures, including the hexagonal CsCdCl₃ and the layered Ruddlesden-Popper perovskites Cs₂CdCl₄ and Cs₃Cd₂Cl₇. researchgate.netnih.govacs.org The formation of these specific phases can be controlled through careful manipulation of reaction conditions such as reagent concentrations, temperature, and injection rates during solution-phase synthesis. researchgate.netnih.govacs.org For instance, the rate of injection of a cesium oleate (B1233923) solution into a this compound solution is a critical variable that influences the local cesium-to-cadmium concentration, thereby directing the formation of a particular phase. researchgate.netnih.gov
These cesium this compound perovskites exhibit interesting structural and electronic properties. Band structure calculations have indicated that hexagonal CsCdCl₃ is a direct bandgap semiconductor, while the layered RP phases Cs₂CdCl₄ and Cs₃Cd₂Cl₇ possess indirect bandgaps. researchgate.netnih.govacs.org
| Compound | Structural Class | Bandgap Type | Experimental Bandgap (eV) |
| CsCdCl₃ | Hexagonal Perovskite | Direct | 5.13 |
| Cs₂CdCl₄ | Ruddlesden-Popper (n=1) | Indirect | 4.91 |
| Cs₃Cd₂Cl₇ | Ruddlesden-Popper (n=2) | Indirect | 4.70 |
| This table summarizes the structural and electronic properties of various cesium this compound perovskite-related phases. Data sourced from Holder et al. (2020). researchgate.netnih.govacs.org |
The addition of this compound as an additive has also been shown to improve the growth and crystalline properties of other perovskite materials, such as those used in solar cells. researchgate.net
Advanced X-ray Diffraction Studies of this compound Crystals
Single-crystal X-ray diffraction offers the most precise determination of a crystal structure. carleton.edu This technique has been used to study various this compound complexes, including those with organic ligands. For example, the structures of monomeric cadmium(II) complexes with thiourea (B124793) derivatives, such as CdCl₂[CS(NHCH₃)₂]₂ and CdCl₂(CS(NH₂)NHC₆H₅)₄, have been determined using single-crystal XRD, revealing distorted tetrahedral and distorted octahedral geometries, respectively. semanticscholar.org Similarly, the structure of a this compound complex with a novel imidazo[1,5-a]pyridine (B1214698) derivative was elucidated, showing a distorted square pyramidal geometry around the cadmium atom. researchgate.net
Anhydrous this compound itself forms a layered structure with a cubic close-packed (ccp) array of chloride ions, where the cadmium ions occupy octahedral sites in alternate layers. wikipedia.org This is in contrast to cadmium iodide (CdI₂), which has a similar layered structure but with a hexagonal close-packed (hcp) arrangement of iodide ions. wikipedia.org this compound also forms several hydrates, and their crystal structures have been examined by X-ray crystallography. wikipedia.org
| Compound | Molar Mass ( g/mol ) | Crystal System |
| CdCl₂·H₂O | 201.33 | Orthorhombic |
| CdCl₂·2.5H₂O | 228.36 | Monoclinic |
| CdCl₂·4H₂O | 255.38 | Monoclinic |
| Crystallographic data for various hydrates of this compound. Data sourced from Wikipedia. wikipedia.org |
Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and obtaining structural information from polycrystalline samples. nih.gov It is particularly useful for characterizing materials that are not available as single crystals. libretexts.org PXRD has been used to study the reaction products of cadmium oxide and this compound, leading to the identification of the compound CdCl₂·2CdO, which was indexed to an orthorhombic system. cdnsciencepub.com Furthermore, PXRD is routinely used to confirm the crystal structure of synthesized cadmium-based materials, such as cadmium sulfide (B99878) (CdS) nanoparticles prepared from this compound precursors. researchgate.net
Spectroscopic and Electronic Characterization of Cadmium Chloride Compounds
Vibrational Spectroscopy (FT-IR, FT-Raman) and Mode Assignments
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the bonding and structure of cadmium chloride compounds. researchgate.net By analyzing the vibrational modes of a molecule, researchers can deduce information about bond strengths, molecular symmetry, and the nature of metal-ligand interactions. researchgate.net
In coordination complexes of this compound, the vibrational spectra are often analyzed to confirm the coordination of ligands to the cadmium center. For instance, in complexes with organic ligands containing S-H or N-H bonds, the disappearance or significant shift of the corresponding stretching bands in the FT-IR spectrum upon complexation provides direct evidence of coordination to the cadmium ion. dergipark.org.tr
A comprehensive analysis of the vibrational spectra involves the assignment of observed absorption bands to specific molecular motions. researchgate.netnih.gov This process is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. researchgate.netnih.gov The comparison between experimental and calculated frequencies allows for a more reliable assignment of the fundamental vibrational modes. researchgate.netnih.gov
For example, in a study of Cd(II) tetracyanonickelate (B1213329) complexes with 1,5-pentanedithiol (B1584520) (PDT) and 1,8-octanedithiol (B75322) (ODT), the v(S-H) band observed in the free ligands was absent in the spectra of the complexes, indicating the deprotonation of the thiol group and the formation of a Cd-S bond. dergipark.org.tr Furthermore, shifts in the frequencies of other ligand-based vibrations, such as C-S stretching and CH2 wagging modes, provided additional insights into the coordination environment. dergipark.org.tr
Table 1: Selected Vibrational Frequencies (cm⁻¹) for Cadmium(II) Dithiolate Tetracyanonickelate Complexes and Free Ligands
| Vibrational Mode | PDT (liquid) | Cd(PDT)Ni(CN)₄ | ODT (liquid) | Cd(ODT)Ni(CN)₄ |
|---|---|---|---|---|
| v(S-H) | 2555 | - | 2556 | - |
| v(C-S) | 640 | 623 | 642 | 638 |
| CH₂ wagging | 1428 | 1433 | 1313 | 1337 |
Data sourced from a study on Cd(II) and Co(II) transition metal 1,5-pentanedithiol and 1,8-octanedithiol tetracyanonickelate complexes. dergipark.org.tr
These detailed vibrational analyses are crucial for characterizing the structural integrity of this compound-based materials and understanding the nature of the chemical bonds within them.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Cadmium(II) Centers and Ligands
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound compounds in solution and the solid state. It provides information on the connectivity of atoms and the local electronic environment of specific nuclei.
¹H and ¹³C NMR spectroscopy are routinely used to characterize the organic ligands coordinated to a cadmium(II) center. uobasrah.edu.iq Chemical shift changes in the ¹H and ¹³C spectra of a ligand upon coordination to this compound can confirm complex formation and provide insights into the binding mode. nih.govresearchgate.net For instance, the coordination of a ligand to the cadmium ion typically leads to a downfield shift of the signals for the protons and carbons nearest to the coordination site due to the electron-withdrawing effect of the metal ion.
In a study of a Cd(II) complex with a protected peptide, Z-Cys-Ala-Pro-His-OMe, ¹H and ¹³C NMR, in conjunction with Nuclear Overhauser Effect Spectroscopy (NOESY), were used to confirm the chelation of the peptide to the Cd(II) ion through the cysteine thiolate and histidine imidazole (B134444) groups. nih.gov The observation of through-space interactions in the NOESY spectrum provided evidence for the proximity of these residues in the coordinated structure. nih.gov
Furthermore, the coupling between cadmium isotopes (¹¹¹Cd and ¹¹³Cd) and ligand nuclei, such as ¹H and ¹³C, can be observed as satellite peaks in the NMR spectra, providing direct evidence of a Cd-ligand bond. huji.ac.il The magnitude of these coupling constants can offer further structural information. huji.ac.il
Cadmium possesses two NMR-active spin-1/2 nuclei, ¹¹¹Cd and ¹¹³Cd, with ¹¹³Cd being the more commonly studied due to its slightly higher sensitivity. huji.ac.ilnorthwestern.edu ¹¹³Cd NMR is a powerful probe of the immediate coordination environment of the cadmium ion. The chemical shift of ¹¹³Cd is highly sensitive to the nature of the donor atoms, the coordination number, and the geometry of the complex. researchgate.netnih.gov
The ¹¹³Cd chemical shift range is extensive, spanning over 800 ppm, which allows for excellent resolution of different cadmium species in solution. northwestern.edudss.go.th The chemical shifts are typically referenced to an external standard, such as a 0.1 M aqueous solution of cadmium perchlorate. northwestern.edudss.go.th
A general trend in ¹¹³Cd chemical shifts has been established based on the coordinating atoms:
Oxygen ligands provide the most shielding, resulting in upfield shifts (negative ppm values). nih.gov
Nitrogen ligands cause a downfield shift of approximately 100 ppm per nitrogen atom compared to oxygen. nih.gov
Sulfur ligands lead to the most significant deshielding, with a downfield shift of about 200 ppm per sulfur atom. nih.gov
Computational methods, particularly Density Functional Theory (DFT), have become increasingly important in predicting and interpreting ¹¹³Cd NMR chemical shifts. researchgate.net By calculating the isotropic shielding constants for different possible structures, researchers can correlate theoretical predictions with experimental data to aid in the assignment of coordination environments, especially in complex systems like metalloproteins where cadmium is used as a spectroscopic probe. researchgate.netnih.gov
Table 2: General ¹¹³Cd NMR Chemical Shift Ranges for Different Ligand Environments
| Coordinating Atoms | Approximate Chemical Shift Range (ppm) |
|---|---|
| Oxygen | -200 to 0 |
| Nitrogen | 40 to 300 |
| Sulfur | 400 to 700 |
Data compiled from studies on ¹¹³Cd NMR in metalloproteins and other cadmium complexes. nih.govdss.go.th
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a compound and is crucial for understanding its optical properties.
The electronic absorption spectra of this compound compounds are characterized by transitions between molecular orbitals. libretexts.org In simple this compound, the fundamental energy gap is relatively large, corresponding to allowed direct transitions. researchgate.net The absorption cutoff for many cadmium-based materials is in the ultraviolet region, making them appear colorless. acs.org
In coordination complexes, two main types of electronic transitions related to the metal center can occur: d-d transitions and charge-transfer (CT) transitions. libretexts.org However, since Cd(II) has a completely filled d¹⁰ electronic configuration, d-d transitions are not possible. libretexts.org Therefore, the electronic spectra of this compound complexes are dominated by ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, as well as intra-ligand transitions. libretexts.org
The energy and intensity of these transitions are influenced by the nature of the ligands and the coordination geometry. aip.org For instance, the absorption spectra of cadmium chalcogenide clusters are sensitive to the ligands and solvent, with these effects generally decreasing as the cluster size increases. aip.org
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in photonics and optoelectronics. bohrium.commdpi.com Certain this compound-containing compounds exhibit NLO properties, particularly second-harmonic generation (SHG), where incoming laser light is converted to light with double the frequency. researchgate.netscispace.com
The NLO response of a material is highly dependent on its crystal structure; specifically, it must be non-centrosymmetric to exhibit second-order NLO effects like SHG. acs.org The incorporation of organic molecules with large hyperpolarizabilities into a this compound framework is a common strategy for designing NLO materials. scispace.com
For example, bis(thiourea) this compound (BTCC) is a well-known semi-organic NLO material. scispace.com Its non-centrosymmetric orthorhombic crystal structure allows for efficient SHG. scispace.com The optical transparency of these materials in the visible and near-infrared regions is a critical parameter for their application in NLO devices. scispace.com The UV cutoff wavelength, which marks the onset of strong absorption, determines the operational range of the NLO material. scispace.com
Some cadmium-based hybrid perovskites have been investigated as switchable NLO materials. acs.org These materials can undergo structural phase transitions between a non-centrosymmetric (NLO-active) phase and a centrosymmetric (NLO-inactive) phase, allowing for the modulation of the SHG signal with external stimuli like temperature. acs.org
Table 3: NLO Properties of Selected this compound-Containing Crystals
| Compound | SHG Efficiency (vs. KDP) | UV Cutoff (nm) | Crystal System |
|---|---|---|---|
| Bis(thiourea) this compound (BTCC) | ~1 (vs. urea) | 285 | Orthorhombic |
| Tris(thiourea) this compound (TSCCC) | 14 | < 280 | Monoclinic |
| Tris(semicarbazide) this compound borate (B1201080) (TSCCB) | 1.98 | 293 | Orthorhombic |
Data compiled from reviews on optical properties of single crystals. scispace.com
The characterization of these NLO properties is essential for the development of new materials for advanced optical technologies. bohrium.com
Advanced Spectroscopic Techniques
Advanced spectroscopic methods are crucial for elucidating the electronic structure, surface chemistry, and dynamic properties of this compound and its complexes. Techniques such as Electron Spin Resonance (ESR), X-ray Photoelectron Spectroscopy (XPS), and Dielectric Spectroscopy provide detailed insights into electron behavior, elemental composition, and the material's response to electric fields.
Electron Spin Resonance (ESR) , also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. youtube.com It is particularly useful for studying paramagnetic centers, such as transition metal ions or defects within a crystal lattice. In the context of cadmium compounds, ESR studies have been employed to investigate the effects of doping and irradiation.
Research on Mn²⁺-doped polycrystalline this compound (CdCl₂) has shown that the ESR spectrum is sensitive to temperature changes from 96 K to 710 K. capes.gov.br The variation in the spin-Hamiltonian parameter D with temperature was correlated with the anisotropic expansion of the CdCl₂ host lattice. capes.gov.br In other studies, ESR has been used to identify electron-trapping by cations in various cadmium salts. For instance, after gamma-irradiation of cadmium carbonate at 77 K, a species identified as (CdCO₃)⁻ was detected, with approximately 80% of the electron spin density located on the cadmium ion, resembling a Cd⁺ cation. rsc.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. carleton.edu The technique works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the surface.
XPS analysis has been instrumental in characterizing this compound layers in various applications, such as in Cadmium Telluride (CdTe) solar cells. In these devices, a post-growth treatment with CdCl₂ is common. osti.gov Studies of the front surface of these solar cells revealed an unexpectedly high concentration of chlorine. Angle-resolved XPS data indicated the presence of a very thin, water-soluble layer of pure CdCl₂ at the interface. osti.gov The binding energies of the core electrons are a key piece of data from XPS. For cadmium, the Cd 3d peaks are characteristic. The binding energy of the Cd 3d₅/₂ peak for cadmium metal is found at 405.0 eV, while for its native oxide, it shifts to 405.5 eV. xpsfitting.com XPS studies on CdTe nanocrystal films treated with this compound show the expected Cd and Te signals, along with a weak Cl peak, confirming the presence of the chloride. researchgate.net
Table 1: Representative XPS Binding Energies for Cadmium Species
| Compound/Species | Core Level | Binding Energy (eV) | Reference |
| Cadmium Metal | Cd 3d₅/₂ | 405.0 | xpsfitting.com |
| Cadmium Oxide (native) | Cd 3d₅/₂ | 405.5 | xpsfitting.com |
| Cadmium in CdS/Co@C-7 | Cd 3d₅/₂ | 405.2 | nih.gov |
| Cadmium in CdS/Co@C-7 | Cd 3d₃/₂ | 411.9 | nih.gov |
Note: Binding energies can shift slightly depending on the chemical environment and instrument calibration.
Dielectric spectroscopy measures the dielectric properties of a medium as a function of frequency. It provides insight into molecular motion and charge transport mechanisms within a material. The key parameters measured are the dielectric constant (ε'), dielectric loss (ε''), and AC conductivity (σ_ac).
The dielectric properties of materials containing this compound have been investigated in various forms, including polymer blends and mixed crystals. In a study of a polymeric blend of polyvinyl alcohol (PVA)/polyvinyl acetate (B1210297) (PVAc) and polyvinyl pyrrolidone (PVP) doped with this compound, Dielectric Relaxation Spectroscopy (DRS) was used to study temperature- and frequency-dependent relaxation processes. ias.ac.in The study, conducted between 303 K and 373 K, found that the dielectric constant and dielectric loss are crucial parameters that affect microscopic processes like ion relaxation under an applied AC field. ias.ac.in For a sample with 10.2 wt% CdCl₂ doping, a tenfold increase in bulk conductivity was observed compared to the undoped sample. ias.ac.in The relaxation time was in the order of milliseconds, suggesting that electrical conduction is predominantly due to the migration of ions. ias.ac.in
In studies of L-valine this compound (LVCC) crystals grown with varying concentrations of CdCl₂, the dielectric constant and dielectric loss were measured as a function of temperature at different frequencies. researchgate.netresearchgate.net For a given frequency of 1 kHz, the dielectric constant was observed to increase with temperature for all concentrations of CdCl₂. researchgate.net Similarly, the dielectric loss was found to be low and increased with temperature, which is a desirable characteristic for applications in nonlinear optics. researchgate.net
The AC conductivity of molten this compound has been measured over a wide temperature range, from 846 K to 1474 K. researchgate.net The conductivity was found to increase from 1.886 S/cm to 2.891 S/cm across this temperature range. researchgate.net The rate of conductivity growth slowed at higher temperatures, indicating that a maximum conductivity would eventually be reached. researchgate.net The activation energy for conduction decreased from approximately 8.9 kJ/mol to 3.3 kJ/mol as the temperature increased. researchgate.net
Table 2: AC Conductivity of Molten this compound at Various Temperatures
| Temperature (K) | AC Conductivity (S/cm) |
| 846 | 1.886 |
| 973 | ~2.2 |
| 1173 | ~2.6 |
| 1373 | ~2.8 |
| 1474 | 2.891 |
Source: Data extrapolated from figures and text in researchgate.net.
Table 3: Dielectric Properties of CdCl₂-Doped Polymer Blend vs. Undoped
| Property | Undoped Polymer Blend | 10.2 wt% CdCl₂ Doped Blend |
| Bulk Conductivity | Base Value | ~10x Increase |
| Conduction Mechanism | - | Predominantly Ionic Migration |
Source: Based on findings from ias.ac.in.
Calorimetric Techniques for Interaction Studies (e.g., Isothermal Titration Calorimetry (ITC))
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution. laboratorynotes.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. laboratorynotes.comharvard.edu This makes it an invaluable tool for studying the interactions of metal ions like cadmium with biological molecules.
ITC has been employed to study the binding of cadmium (Cd²⁺) to phytochelatins, which are cysteine-rich peptides involved in heavy metal detoxification in plants. nih.gov In one such study, the thermodynamics of Cd²⁺ binding to phytochelatins of varying lengths (PCn, where n=1-5) and their fragments were analyzed at pH 7.5 and 8.5. nih.gov The results showed that the stability of the Cd-PCn complexes increased with the length of the peptide chain (n=2-5). nih.gov The affinity of Cd²⁺ for the peptides followed the sequence: Glutathione (B108866) < PC₂ < PC₃ ≤ PC₄ ≤ PC₅. nih.gov This thermodynamic data helps to explain the prevalence of certain Cd-PCn complexes found in nature and is crucial for developing bioremediation strategies. nih.gov
The technique operates by incrementally injecting a ligand solution into a sample cell containing a macromolecule under constant temperature. dtic.mil The resulting heat changes are measured and plotted against the molar ratio of the reactants. The shape of this binding isotherm provides the thermodynamic data. The direct measurement of heat makes ITC a universal detector for binding, as most binding processes involve a change in enthalpy. laboratorynotes.com
Table 4: Thermodynamic Parameters for Cd²⁺ Binding to Cysteine (A Phytochelatin (B1628973) Fragment) via ITC
| Parameter | Value | Conditions |
| Binding Affinity (log K) | Varies with pH and complex stoichiometry | pH 7.5 and 8.5, 25 °C |
| Enthalpy Change (ΔH) | Varies with pH and complex stoichiometry | pH 7.5 and 8.5, 25 °C |
| Stoichiometry (n) | Multiple complexes formed (e.g., CdL, CdL₂) | pH 7.5 and 8.5, 25 °C |
Source: Based on findings from nih.gov. The study reports detailed thermodynamic data for various complexes formed between Cd²⁺ and different phytochelatin fragments.
Catalytic Applications and Mechanistic Investigations of Cadmium Chloride
Organic Synthesis Catalysis
In the realm of organic chemistry, cadmium chloride has been recognized as a versatile catalyst. Its ability to act as a mild Lewis acid allows it to promote a variety of synthetic transformations, including the formation of crucial carbon-carbon and carbon-nitrogen bonds.
Lewis Acidity in Catalytic Pathways for Organic Reactions
This compound functions as a mild Lewis acid, meaning it can accept an electron pair from a Lewis base. wikipedia.org This property is central to its catalytic activity. By coordinating to electron-rich atoms (like oxygen or nitrogen) in a substrate, this compound can activate the molecule towards a subsequent reaction. This activation often involves increasing the electrophilicity of a particular atom, making it more susceptible to nucleophilic attack.
Its utility as a mild, inexpensive, and moisture-stable Lewis acid makes it a practical choice for various organic transformations. tandfonline.com For instance, it has been effectively used to catalyze the condensation reaction between o-phenylenediamine (B120857) and aldehydes to synthesize benzimidazoles, a class of compounds with significant biological activity. researchgate.net In this context, the Lewis acidic nature of this compound facilitates the crucial condensation step. researchgate.net
Mechanism of Carbon-Carbon and Carbon-Nitrogen Bond Formation Reactions
This compound catalyzes key bond-forming reactions that are fundamental to organic synthesis. Its role in these reactions is typically to activate one of the reactants, thereby lowering the energy barrier for the bond-forming step.
Carbon-Nitrogen Bond Formation: A prominent example of this compound's catalytic activity in C-N bond formation is the Aza-Michael reaction, which involves the conjugate addition of an amine to an electron-deficient alkene. tandfonline.com this compound has been shown to be an efficient catalyst for this reaction, allowing it to proceed rapidly at room temperature. tandfonline.com The proposed mechanism involves the coordination of the Lewis acidic CdCl₂ to the electron-withdrawing group of the alkene, which enhances its electrophilicity and facilitates the nucleophilic attack by the amine. This process provides an efficient route to β-amino compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. tandfonline.com
Carbon-Carbon Bond Formation: this compound also serves as an effective catalyst for the Knoevenagel condensation, a classic method for forming carbon-carbon bonds. lppcollegerisod.ac.in This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as Meldrum's acid. lppcollegerisod.ac.in In the presence of a catalytic amount of this compound, the reaction between aldehydes and Meldrum's acid proceeds efficiently in water at room temperature. lppcollegerisod.ac.in The Lewis acidity of CdCl₂ is believed to activate the carbonyl group of the aldehyde, making it more susceptible to attack by the enolate of the active methylene compound. This method is noted for its mild conditions and high yields. lppcollegerisod.ac.in Another application involves the preparation of ketones from acyl chlorides and dialkylcadmium reagents, which are themselves prepared from this compound. ncert.nic.in
Table 1: this compound Catalyzed Bond Formation Reactions
| Reaction Type | Reactants | Product Type | Catalyst Role |
|---|---|---|---|
| Aza-Michael Addition | Amine, Electron-deficient alkene | β-amino compound | Lewis acid activation of alkene tandfonline.com |
| Knoevenagel Condensation | Aldehyde, Active methylene compound | Substituted alkene | Lewis acid activation of carbonyl lppcollegerisod.ac.in |
| Ketone Synthesis | Acyl chloride, Dialkylcadmium | Ketone | Precursor for dialkylcadmium reagent ncert.nic.in |
Heterogeneous and Homogeneous Catalysis Paradigms
Catalysis can be classified as either heterogeneous, where the catalyst is in a different phase from the reactants, or homogeneous, where the catalyst and reactants are in the same phase. chemguide.co.uk this compound and its derivatives have been studied in both contexts.
Homogeneous Catalysis: In many of the organic reactions it catalyzes, such as the Aza-Michael addition in dichloromethane (B109758) or the Knoevenagel condensation in water, this compound is dissolved in the reaction medium, functioning as a homogeneous catalyst. tandfonline.comlppcollegerisod.ac.in Homogeneous catalysis often offers advantages such as high selectivity, milder reaction conditions, and well-defined active sites, which allows for a clearer understanding of the reaction mechanism. ethz.chnumberanalytics.com However, separating the catalyst from the product can be challenging and costly. ethz.chnih.gov
Heterogeneous Catalysis: Cadmium-based materials, including certain coordination polymers or metal-organic frameworks (MOFs), can act as heterogeneous catalysts. rsc.org The primary advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. ethz.chnih.gov While specific examples of solid-supported this compound are less common in the provided literature, the broader class of cadmium-based materials demonstrates the potential for heterogeneous applications. rsc.org For instance, cadmium oxide has been studied for its heterogeneous catalytic activity in the dehydration of alcohols, where active sites are linked to vacancies in the crystal lattice. rsc.org
Table 2: Comparison of Catalysis Paradigms
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Phase | Catalyst and reactants in the same phase chemguide.co.uk | Catalyst and reactants in different phases chemguide.co.uk |
| Catalyst Separation | Often difficult and expensive ethz.ch | Generally straightforward ethz.ch |
| Activity/Selectivity | Typically high selectivity and activity numberanalytics.com | Can have issues with selectivity and diffusion ethz.ch |
| Reaction Conditions | Generally milder temperatures ethz.ch | Can operate at higher temperatures ethz.ch |
| Active Sites | Usually well-defined single sites ethz.ch | Often poorly defined ethz.ch |
Energy Conversion Catalysis
Beyond traditional organic synthesis, this compound plays a crucial role as a material additive and processing aid in the fabrication of photovoltaic devices, where it catalytically enhances performance and influences the properties of semiconductor materials.
Role of this compound as an Additive in Perovskite Solar Cell Performance Enhancement
In the field of perovskite solar cells (PSCs), chloride-containing additives are known to be effective in improving device performance. rsc.org this compound, when used as an additive in the perovskite precursor solution, has been shown to significantly enhance the photovoltaic properties of the resulting solar cells. rsc.orgresearchgate.net
Research indicates that the incorporation of a small amount (e.g., 1.0%) of CdCl₂ into a methylammonium (B1206745) lead iodide (MAPbI₃) perovskite layer can boost the power conversion efficiency (PCE) from 12.17% in control devices to 15.28%. rsc.orgresearchgate.net The enhancement is attributed to several factors. The CdCl₂ additive improves the growth of the perovskite crystals and modifies their crystalline properties. rsc.orgresearchgate.net This leads to improved charge transport processes both within the bulk perovskite material and at the interfaces with the electron and hole transport layers. rsc.orgresearchgate.net Furthermore, the additive helps to passivate domain boundaries and increases the hydrophobicity of the perovskite film, which contributes to improved device stability. rsc.orgresearchgate.net
Table 3: Effect of CdCl₂ Additive on Perovskite Solar Cell Performance
| Device | Power Conversion Efficiency (PCE) | Key Improvement Mechanisms | Reference |
|---|---|---|---|
| Control (MAPbI₃) | 12.17% | - | rsc.orgresearchgate.net |
| MAPbI₃ with 1.0% CdCl₂ | 15.28% | Improved crystal growth, enhanced charge transport, passivated domain boundaries, increased hydrophobicity | rsc.orgresearchgate.net |
Interfacial Catalytic Mechanisms in Thin Film Photovoltaic Devices
For decades, a post-deposition heat treatment with this compound has been a critical step in the manufacturing of high-efficiency cadmium telluride (CdTe) thin-film solar cells. nrel.gov While the benefits were long-known, the precise mechanism was not fully understood until recently. The CdCl₂ treatment is known to reduce the number of defects in the crystal structure that can trap charge carriers and diminish the solar cell's output. nrel.gov
The crucial action of this compound occurs at the interfaces within the device, for example, between the CdTe absorber layer and the tin oxide (SnO₂) window layer. nrel.gov Elemental analysis has shown that after the treatment, chlorine-rich regions appear at the CdTe/CdS interface and at grain boundaries. researchgate.net This process removes stacking faults and other microstructural defects present in the as-grown CdTe films. researchgate.net Modeling studies have revealed that at the interface, CdCl₂ forms a unique atomic arrangement that is not found in its bulk crystal structure. This specific interfacial structure smoothly connects the crystal lattices of the adjacent layers, minimizing structural defects that would otherwise act as recombination centers for charge carriers. nrel.gov Similarly, the CdCl₂ treatment improves the microstructure of cadmium selenide (B1212193) (CdSe) thin films, another important material for photovoltaic applications, leading to recrystallization, grain growth, and a significant reduction in defects. lboro.ac.uk
Dual-Functionality Catalytic and Remediation Systems
The exploration of catalysts that possess the dual capability of promoting chemical transformations while simultaneously aiding in the remediation of environmental pollutants represents a significant advancement in sustainable chemistry. This compound and its derivatives are subjects of research in this emerging field, demonstrating potential in integrated systems where catalytic activity is coupled with the degradation or removal of contaminants. This section focuses on the application of cadmium-based systems in these dual-role scenarios.
Research into cadmium-based catalysts has highlighted their utility in both organic synthesis and environmental protection. alfachemic.com While direct applications of this compound as a dual-function catalyst in a single system are still an emerging area of study, the known catalytic prowess of cadmium compounds and their role in remediation processes form the basis for developing such integrated systems. For instance, cadmium sulfide (B99878) (CdS), often synthesized from this compound, is a well-known photocatalyst used for degrading organic pollutants in water. alfachemic.com This suggests a pathway where a cadmium-based catalyst could facilitate a primary chemical reaction and then, under different conditions (e.g., light exposure), contribute to the breakdown of hazardous byproducts or other contaminants present in the reaction medium.
The concept of simultaneous removal of different types of pollutants has been demonstrated in various environmental contexts. For example, systems have been developed for the concurrent removal of cadmium ions and organic compounds like 2,4-dichlorophenol (B122985) from soils through electrokinetic remediation. mdpi.com Other studies have focused on the simultaneous removal of cadmium and other heavy metals like lead and chromate (B82759) using modified biochar. nih.govresearchgate.net While in these instances cadmium is treated as a pollutant to be removed rather than a catalytic agent, these studies underscore the chemical interactions that can be harnessed in multi-component systems.
A hypothetical dual-function system could involve using this compound to catalyze an industrial reaction, such as the Biginelli reaction for the synthesis of dihydropyrimidinones, which have significant biological applications. alfachemic.comresearchgate.net The wastewater from such a process, potentially containing unreacted reagents or organic byproducts, could then be treated in a secondary step where a cadmium-based material, derived from the initial catalyst, acts as a photocatalyst to degrade these organic pollutants.
Research Findings in Catalytic Applications
This compound has proven to be an effective and inexpensive Lewis acid catalyst in a variety of organic synthesis reactions. Its performance in the Aza-Michael reaction, Knoevenagel condensation, and the synthesis of tetrazoles demonstrates its catalytic efficiency under mild conditions.
The following tables summarize key research findings for reactions catalyzed by this compound, showcasing the conditions and outcomes, which could be the catalytic component of a dual-function system.
Table 1: this compound Catalyzed Aza-Michael Addition
The Aza-Michael reaction, a crucial carbon-nitrogen bond-forming reaction, is efficiently catalyzed by this compound. The resulting β-amino compounds are important intermediates in organic synthesis. tandfonline.com
| Entry | Amine | Electrophile | Catalyst Load (mol%) | Time (h) | Yield (%) |
| 1 | Benzylamine | Ethyl acrylate | 20 | 3 | 93 |
| 2 | Aniline (B41778) | Ethyl acrylate | 20 | 4 | 90 |
| 3 | Benzylamine | Acrylonitrile | 20 | 3.5 | 92 |
| 4 | Aniline | Acrylonitrile | 20 | 4.5 | 88 |
| 5 | Benzylamine | Methyl vinyl ketone | 20 | 3 | 91 |
| Data sourced from research on the conjugate addition of amines to electron-poor alkenes catalyzed by CdCl₂. tandfonline.com |
Table 2: this compound Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles
This compound also catalyzes the [2+3] cycloaddition of sodium azide (B81097) with various nitriles to produce 5-substituted 1H-tetrazoles, a class of compounds with important applications in medicinal chemistry. researchgate.net
| Entry | Nitrile | Catalyst | Conditions | Time (h) | Yield (%) |
| 1 | Benzonitrile | CdCl₂ | Neat, 130 °C | 3 | 95 |
| 2 | 4-Chlorobenzonitrile | CdCl₂ | Neat, 130 °C | 3.5 | 92 |
| 3 | 4-Methylbenzonitrile | CdCl₂ | Neat, 130 °C | 3 | 94 |
| 4 | 4-Methoxybenzonitrile | CdCl₂ | Neat, 130 °C | 4 | 90 |
| 5 | Acetonitrile (B52724) | CdCl₂ | Neat, 130 °C | 5 | 85 |
| Data compiled from studies on the neat synthesis of 5-substituted 1H-tetrazoles. researchgate.net |
These catalytic processes demonstrate the potential first step in a dual-functionality system. The subsequent remediation step would leverage the properties of the cadmium species to address environmental concerns, moving towards more integrated and sustainable chemical processing.
Advanced Materials Science Applications of Cadmium Chloride
Development of Optoelectronic Materials
The unique properties of cadmium chloride have been harnessed to create a new generation of optoelectronic materials with enhanced performance for specialized applications. These materials are integral to technologies involving the interaction of light and electricity.
Nonlinear Optical (NLO) Crystals and Their Applications
This compound is a key component in the synthesis of semi-organic nonlinear optical (NLO) materials, which are prized for their potential in laser technology, optical communication, and data storage. cdnsciencepub.com By combining this compound with organic molecules, researchers can create hybrid crystals that exhibit significant NLO properties, such as second harmonic generation (SHG), the process of converting a laser beam of a certain frequency into a beam with double that frequency.
Several novel complexes of the amino acid L-phenylalanine with inorganic acids have been reported. cdnsciencepub.com One such material is L-phenylalanine this compound (LPCC), which is grown from an aqueous solution. cdnsciencepub.com Structural analysis reveals that LPCC crystallizes in a monoclinic system and demonstrates complete transparency in the visible light spectrum, with a lower cutoff wavelength of 261 nm. cdnsciencepub.com The NLO property of LPCC was confirmed by the emission of green light when subjected to an Nd:YAG laser (1064 nm). cdnsciencepub.com Its SHG efficiency was found to be 0.25 times that of potassium dihydrogen phosphate (B84403) (KDP) and 0.13 times that of urea (B33335). cdnsciencepub.com
Similarly, L-valine this compound crystals, which also crystallize in a monoclinic structure, have been investigated for their NLO activity using the Kurtz powder technique. jocpr.com Doping other crystals, such as 4–N, N–dimethylamino – 4–N–methyl – stilbazolium tosylate (DAST), with this compound has been shown to significantly enhance SHG efficiency. tandfonline.com For instance, Cd-doped DAST crystals have shown SHG efficiencies up to 1.79 times greater than pure DAST crystals, making them promising materials for optoelectronic applications. tandfonline.com Another NLO crystal, this compound doped L-alanine (B1666807) p-toluene sulfonic acid (LAPTCd), exhibits an SHG efficiency 0.7 times that of KDP. researchgate.net
| Compound | Crystal System | Lower Cutoff Wavelength (nm) | Relative SHG Efficiency | Reference |
|---|---|---|---|---|
| L-phenylalanine this compound (LPCC) | Monoclinic | 261 | 0.25x KDP | cdnsciencepub.com |
| L-valine this compound | Monoclinic | N/A | Confirmed | jocpr.com |
| CdCl₂ doped DAST | N/A | Desirable changes observed | Up to 1.79x pure DAST | tandfonline.com |
| This compound doped L-alanine p-toluene sulfonic acid (LAPTCd) | Orthorhombic | ~235 | 0.7x KDP | researchgate.net |
Luminescent Materials for X-ray Detection and Anticounterfeiting
This compound is a foundational component for all-inorganic metal halides that are being developed for advanced applications like X-ray detection and anticounterfeiting technologies. acs.orgacs.org While all-inorganic cadmium-based halides like Cesium this compound (CsCdCl₃) naturally exhibit some luminescent properties, their photoluminescence quantum yield (PLQY) is typically low, often less than 10%. acs.orgacs.org
Research has demonstrated that doping these this compound-based materials with Copper(I) ions can dramatically improve their optoelectronic properties. acs.org For example, doping has led to a significant increase in the PLQY, with a maximum of 81.6 ± 1.5% achieved for the compound Cs₃Cd₁.₉₆Cu₀.₀₄Cl₆.₉₆. acs.orgacs.org These enhanced materials are highly effective for X-ray detection. acs.org When subjected to continuous X-ray irradiation, the Cu(I) ion-doped this compound materials show bright luminescence with minimal loss in intensity, indicating high stability and resistance, which are crucial for applications like X-ray inspection. acs.orgacs.org
Furthermore, the tunable persistent luminescence of these materials makes them suitable for high-security anticounterfeiting applications. acs.org Diversified security modes can be fabricated using these compounds, showcasing their versatility in advanced security systems. acs.org A different cadmium halide, [BTPP]₂CdBr₄, exhibits dual blue fluorescence and green phosphorescence, which can be used for dual space- and time-resolved luminescent labels in anticounterfeiting and information security. rsc.org
| Compound | Achieved Photoluminescence Quantum Yield (PLQY) | Key Application | Reference |
|---|---|---|---|
| Cs₃Cd₁.₉₆Cu₀.₀₄Cl₆.₉₆ | 81.6 ± 1.5% | X-ray Detection, Anticounterfeiting | acs.orgacs.org |
| CsCd₀.₉₈Cu₀.₀₂Cl₂.₉₈ | High X-ray stability | X-ray Detection | acs.org |
Thin Film Technologies and Interfacial Engineering
This compound plays an indispensable role in the fabrication and performance enhancement of thin-film solar cells, a leading technology in renewable energy. Its application in interface treatment and engineering is a cornerstone of achieving high-efficiency photovoltaic devices.
Cadmium Telluride Solar Cell Interface Treatment and Performance Improvement
The "this compound treatment" is a critical, albeit not fully understood, processing step in the manufacturing of high-efficiency Cadmium Telluride (CdTe) thin-film solar cells. mdpi.com This treatment, known since the late 1970s, can drastically increase the solar cell efficiency from around 1-5% to over 20%. mdpi.comresearchgate.net The process typically involves applying a this compound solution to the surface of the CdTe layer and then heat-treating the structure at temperatures between 350–450 °C. mdpi.com
The performance improvement stems from several key changes induced by the CdCl₂ treatment:
Grain Growth and Defect Reduction : The treatment promotes the growth of larger grains in the CdTe film and removes a high density of stacking faults, which are crystalline defects. mdpi.comresearchgate.net This reduces the number of grain boundaries that can trap charge carriers, thereby improving the material's electrical properties. mdpi.com
Interface Modification : At the crucial interface between the Cadmium Sulfide (B99878) (CdS) and CdTe layers, the treatment facilitates the intermixing of sulfur and tellurium atoms. mdpi.com This creates a graded ternary compound, CdSₓTe₁₋ₓ, which smooths the junction, removes lattice mismatch, and reduces surface states, all of which are beneficial for device performance. mdpi.com
Unique Interfacial Structure : Recent research has revealed that at the interface, this compound forms a unique two-dimensional (2D) crystalline structure that is not found in its bulk form. nrel.gov This special structure smoothly connects the crystal lattices on either side of the interface, reducing defects that trap electrical charges and hinder solar cell output. nrel.gov
The treatment is essential for almost all high-performance CdTe solar cells, regardless of the deposition method used for the CdTe layer, including close-spaced sublimation, sputtering, and vacuum evaporation. mdpi.commdpi.com
| Parameter | As-Deposited (Untreated) | After CdCl₂ Treatment | Reference |
|---|---|---|---|
| Conversion Efficiency | Typically < 5% | Up to 22% | researchgate.net |
| Minority Carrier Lifetime | < 100 picoseconds | Increased by an order of magnitude (nanosecond range) | youtube.com |
| Microstructure | High density of stacking faults | Stacking faults removed, larger grain size | researchgate.netlboro.ac.uk |
| Band Gap (eV) | N/A | 1.39–1.46 | mdpi.comprocedia-esem.eu |
Surface-Dependent Photochemical Etching Mechanisms of Nanoplatelets
This compound is involved in the surface-dependent photochemical etching of Cadmium Selenide (B1212193) (CdSe) nanoplatelets, a process that provides insight into the relationship between a nanocrystal's surface chemistry and its photochemical properties. acs.orgacs.org The etching process is initiated when the nanoplatelets, dispersed in a solvent like chloroform, absorb photons, leading to the transfer of a photo-induced electron from the nanoplatelet to the solvent. acs.org This generates a reactive chloride ion that removes cadmium atoms from the nanoplatelet surface, forming this compound. acs.org
Studies have shown that the etching behavior depends heavily on the surface ligands of the nanoplatelets. acs.orgacs.orgnih.gov
Amine-Passivated Wurtzite (W) Nanoplatelets : These nanoplatelets etch relatively quickly, with small holes being perforated uniformly across their flat surfaces. This suggests that the amine-passivated surfaces are photochemically active and allow for the extraction of electron-hole pairs. acs.orgacs.org
Carboxylate-Passivated Zinc-Blende (ZB) Nanoplatelets : In contrast, these nanoplatelets etch much more slowly. The erosion occurs primarily at the corners and edges, with no significant etching on the planar surfaces. acs.orgnih.gov This indicates that the carboxylate-passivated surfaces are not photochemically active. acs.org
This ligand-mediated, surface-dependent etching demonstrates that the chemical nature of the nanocrystal surface dictates where photochemical activity occurs, a crucial finding for designing and controlling photocatalytic and optoelectronic devices at the nanoscale. acs.orgacs.org
Host-Guest Chemistry and Gas Storage Applications
This compound is also utilized in the field of supramolecular chemistry, specifically in creating host-guest systems with potential applications in gas storage and separation. acs.org In host-guest chemistry, a larger "host" molecule forms a cavity that can encapsulate a smaller "guest" molecule or ion through non-covalent interactions. wikipedia.org
A notable example involves combining this compound with the ligand 4,4'-bis(2-methylimidazol-1-ylmethyl)biphenyl (L). acs.org This reaction produces a metallomacrocycle with the formula [Cd₂Cl₄L₂]·2CH₃OH. acs.org In the solid state, these macrocycles stack to form columns. acs.org Gas sorption isotherm analysis of this material has shown that it has a marginally greater affinity for acetylene (B1199291) (C₂H₂) than for carbon dioxide (CO₂). acs.org This selective binding suggests that this compound-based porous materials could be engineered for specific gas storage or separation tasks, which are important for industrial processes and environmental applications. The ability to transform the dimensionality of this compound structures—from 2-D layers to 0-D clusters—by changing associated counterions further highlights its versatility in crystal engineering for creating tailored host materials. nih.gov
Semiconductor and Quantum Dot Applications
This compound is a crucial compound in the field of semiconductor materials, particularly in the fabrication of thin-film solar cells and the synthesis of quantum dots. wikipedia.orgmdpi.com It serves both as a precursor for creating cadmium-based semiconductors and as a key component in post-growth treatments that enhance device efficiency. mdpi.comresearchgate.net
In the development of cadmium telluride (CdTe) thin-film solar cells, a "this compound treatment" is a critical processing step. mdpi.comaenert.com This treatment, typically involving the heat treatment of CdTe layers in the presence of CdCl₂, dramatically improves the solar cell's efficiency, increasing it from as low as 1% to over 15%. mdpi.comresearchgate.net The process is believed to improve the crystalline properties of the perovskite, leading to boosted charge transport processes. researchgate.net While the exact mechanisms have been studied for decades, recent research suggests that the CdCl₂ treatment facilitates the atomic rearrangement at the material's interfaces, which improves charge collection. mdpi.comaenert.com This activation step is essential for producing high-efficiency CdTe solar cells, which are a leading technology in the thin-film photovoltaic market. mdpi.com
This compound is also a common starting material for the synthesis of cadmium sulfide (CdS) and other cadmium-based quantum dots (QDs). chalcogen.roacs.org QDs are semiconductor nanocrystals (2-10 nm) that exhibit size-dependent optoelectronic properties due to quantum confinement effects. acs.orgazonano.com For instance, the wavelength of their photoluminescent emission is directly related to their size. azonano.com In a typical wet chemical co-precipitation method, this compound is used as the cadmium source, reacting with a sulfur source like thiourea (B124793) to form CdS nanoparticles. chalcogen.roresearchgate.net The particle size of the resulting quantum dots can be controlled by adjusting reaction parameters such as temperature and pH. chalcogen.ro These CdS quantum dots have a wide band gap (approx. 2.42 eV) and are utilized in various applications, including optoelectronic devices and fluorescent labeling. chalcogen.roacs.org
| Research Finding | Synthesis Method | Precursors | Key Outcome |
| Size-tunable CdS Quantum Dots | Wet Chemical Co-precipitation | This compound, thiourea, ammonium (B1175870) hydroxide (B78521), mercaptoethanol | Particle size (0.8 nm to 1.3 nm) controlled by temperature (35-65°C) and pH (9-10.5). chalcogen.ro |
| Improved Perovskite Solar Cells | Additive in Perovskite Precursor | This compound, methylammonium (B1206745) lead iodide | Power conversion efficiency increased from 12.17% to 15.28% with 1.0% CdCl₂ addition. researchgate.net |
| CdS Quantum Dot Synthesis | Chemical Method | This compound, sodium sulfide, sodium hexametaphosphate | Formation of CdS nanoparticles stabilized by sodium hexametaphosphate. researchgate.net |
| Colloidal CdS Quantum Dots | Chemical Method with Oleylamine | This compound, oleylamine, sulfur | Produced CdS quantum dots with a particle size of approximately 6.29 nm to 6.47 nm. researchgate.net |
Photochromic Materials Based on this compound Complexes
Photochromic materials reversibly change color upon exposure to light. This compound has been utilized to create novel inorganic-organic hybrid photochromic materials. tandfonline.com
A specific example is the tripyridyl-triazine-based this compound complex, CdCl₂(2-TPT), where 2-TPT is 2,4,6-tri(2-pyridyl)-1,3,5-triazine. tandfonline.com This complex is synthesized via a solvothermal method and exhibits a distinct photochromic effect. tandfonline.com When exposed to light, the colorless crystals of the complex turn grey. tandfonline.com This coloration is reversible, and the grey state can be maintained for several months, indicating a long lifetime for the radical species formed. tandfonline.com
The mechanism behind this photochromism is a photo-induced electron transfer (PIET) process. tandfonline.com Detailed studies using X-ray diffraction, spectroscopy, and DFT (Density Functional Theory) calculations have verified that upon photo-irradiation, an electron is transferred from the electron-rich chlorine atoms to the electron-deficient 2-TPT ligand. tandfonline.com This process creates 2-TPT radicals, which cause the color change. tandfonline.com The development of such this compound complexes opens avenues for applications in anti-counterfeiting and erasable printing technologies. tandfonline.com
| Complex | Formula | Synthesis Method | Photochromic Behavior | Mechanism |
| Tripyridyl-triazine-based this compound complex | CdCl₂(C₁₈H₁₂N₆) | Solvothermal | Colorless to grey upon light exposure. tandfonline.com | Photo-induced electron transfer (PIET) from Cl atoms to the 2-TPT ligand. tandfonline.com |
Adsorbent Materials Based on Porous Cadmium(II) Carboxylate Coordination Polymers
Porous coordination polymers, a class of materials also known as metal-organic frameworks (MOFs), are highly valued for their large surface areas and tunable porosity. Cadmium(II) is used to synthesize a variety of these polymers, which have shown significant potential as adsorbent materials. nih.govdntb.gov.ua These Cadmium(II)-carboxylate-based coordination polymers (Cd(II)-CBCPs) are constructed from cadmium ions linked together by organic carboxylate ligands. nih.govnih.gov
The structure and properties of these materials can be precisely controlled by selecting different aromatic or heterocyclic carboxylate derivatives as the organic linkers. nih.gov This tunability allows for the creation of robust framework structures with specific pore sizes and surface chemistries, making them highly effective for the selective adsorption of small guest molecules like gases or dyes. nih.govresearchgate.net
The porous nature of Cd(II)-CBCPs enables them to be used for storing gases or removing toxic dyes from wastewater. dntb.gov.uaresearchgate.net The functionality of these materials can be further enhanced by incorporating specific functional groups into the organic ligands. For example, a Cd(II)-organic coordination polymer containing carboxyl groups demonstrated properties that could be widely controlled by the substitution of ligand functional groups. researchgate.net The development of these porous cadmium-based polymers is a burgeoning field, with potential applications in environmental remediation and gas storage technologies. nih.gov
| Material Type | Composition | Key Feature | Application |
| Cadmium(II)-Carboxylate-Based Coordination Polymers (Cd(II)-CBCPs) | Cadmium(II) ions and organic carboxylate ligands. nih.gov | Tunable crystal structure, ultrahigh specific surface area, and porosity. nih.gov | Adsorption and storage of gases and toxic dyes. dntb.gov.uaresearchgate.net |
| Porous Coordination Polymers | Metal ions (e.g., Al, Fe, Cd) and functionalized benzenedicarboxylic acid ligands. researchgate.net | Porosity and functional groups can be tailored. researchgate.net | Proton conductivity, potential for selective adsorption. researchgate.net |
Environmental Biogeochemistry and Remediation Technologies Involving Cadmium Chloride
Microbial Bioremediation Mechanisms of Cadmium
Microorganisms have evolved a variety of mechanisms to interact with and detoxify heavy metals like cadmium. These natural processes form the basis of microbial bioremediation, a cost-effective and environmentally friendly approach to clean up contaminated sites. nih.gov Bioremediation harnesses the metabolic capabilities of microbes to convert toxic cadmium into less harmful forms. mdpi.com
Microbial remediation of cadmium primarily occurs through two main processes: biosorption and bioaccumulation. nih.gov Both living and dead microbial biomass can be utilized for these processes. mdpi.com
Biosorption is a passive, metabolism-independent process where cadmium ions are adsorbed onto the surface of microbial cells. nih.govrsc.org This process does not require the cells to be metabolically active and can involve physical entrapment, ion exchange, and complexation with functional groups on the cell wall, such as carboxyl, phosphonate, sulfonate, hydroxyl, and amide groups. mdpi.comnih.govrsc.org
Bioaccumulation , in contrast, is an active, metabolism-dependent process that involves the transport of cadmium ions into the microbial cell. nih.govrsc.org This is a more complex process that can include the localization of cadmium within specific organelles and binding to intracellular molecules like metallothioneins. nih.gov
The dominance of one process over the other can vary between different microbial species. For instance, in one study, the bacterium Cupriavidus necator GX_5 primarily used bioaccumulation to remove cadmium, while Sphingomonas sp. GX_15 and Curtobacterium sp. GX_31 relied more on biosorption. nih.govrsc.org
| Microbial Process | Description | Metabolic Dependence | Key Mechanisms |
| Biosorption | Adsorption of cadmium ions onto the cell surface. | Passive (Metabolism-Independent) | Physical entrapment, ion exchange, complexation with cell wall functional groups. mdpi.comnih.govrsc.org |
| Bioaccumulation | Transport and accumulation of cadmium ions inside the cell. | Active (Metabolism-Dependent) | Intracellular sequestration, binding to metallothioneins. nih.gov |
Beyond biosorption and bioaccumulation, microbes employ several other strategies to remediate cadmium.
Bioprecipitation involves the microbial production of substances that react with cadmium to form insoluble precipitates, thereby immobilizing the metal. For example, urease-producing bacteria can hydrolyze urea (B33335) to produce carbonate ions, which then precipitate cadmium as cadmium carbonate. nih.govfrontiersin.orgresearchgate.net Similarly, some fungi can secrete oxalate (B1200264) to precipitate cadmium. nih.gov
Bioleaching is a process where microbes produce organic acids or other compounds that can dissolve cadmium from contaminated soils or sediments, making it available for subsequent removal. nih.govnih.gov The effectiveness of bioleaching can be dependent on the pH of the environment. nih.gov
Biotransformation refers to the microbial conversion of cadmium into different, often less toxic, chemical forms. researchgate.net This can involve oxidation, reduction, methylation, or demethylation reactions. researchgate.net For instance, some bacteria can transform cadmium into less mobile forms, reducing its uptake by plants. nih.gov
| Microbial Strategy | Mechanism of Action | Example |
| Bioprecipitation | Production of anions (e.g., carbonate, oxalate) that form insoluble salts with cadmium. nih.govfrontiersin.org | Ureolytic bacteria producing carbonate to precipitate cadmium carbonate. frontiersin.orgresearchgate.net |
| Bioleaching | Secretion of organic acids or other chelating agents to mobilize cadmium from a solid matrix. nih.govnih.gov | Burkholderia sp. using carboxyl groups to complex with cadmium. nih.gov |
| Biotransformation | Alteration of the chemical form of cadmium, often resulting in reduced toxicity or mobility. researchgate.net | Microbial oxidation or reduction of cadmium ions. researchgate.net |
Microorganisms have developed sophisticated molecular defense mechanisms to survive in cadmium-contaminated environments.
Efflux Pumps are membrane proteins that actively transport toxic substances, including cadmium ions, out of the cell. nih.govnih.gov This process reduces the intracellular concentration of cadmium to sub-lethal levels. nih.gov Three main types of efflux transporters are involved in cadmium resistance in bacteria: P-type ATPases, CBA (Cation-Bacterial-ATPase) transporters, and CDF (Cation Diffusion Facilitator) transporters. nih.gov
Sequestration involves the binding of cadmium ions to intracellular molecules, which prevents them from interfering with essential cellular processes. A key group of molecules involved in this process are polythiols , particularly metallothioneins. Metallothioneins are small, cysteine-rich proteins that have a high affinity for heavy metal ions like cadmium. nih.gov The binding of cadmium to these proteins effectively detoxifies it within the cell. nih.gov
In addition to these mechanisms, some microbes possess DNA and protein repair systems to mend the damage caused by cadmium toxicity. nih.gov
Phytoremediation Strategies and Molecular Interactions in Plants
Phytoremediation is a plant-based technology that uses green plants to remove, transfer, stabilize, or destroy contaminants in the soil and groundwater. bohrium.commdpi.com It is considered a cost-effective and eco-friendly approach for the remediation of cadmium-contaminated soils. bohrium.com
Two primary strategies used in the phytoremediation of cadmium are phytoextraction and phytostabilization.
Phytoextraction is the process by which plants take up contaminants from the soil through their roots and translocate them to their harvestable aerial parts, such as shoots and leaves. mdpi.comnih.gov Plants known as hyperaccumulators are particularly effective at this, as they can accumulate high concentrations of heavy metals without showing signs of toxicity. bohrium.commdpi.com The accumulated cadmium can then be removed from the site by harvesting the plant biomass.
Phytostabilization involves the use of plants to immobilize contaminants in the soil, reducing their mobility and bioavailability. nih.govencyclopedia.pub This prevents the cadmium from leaching into groundwater or entering the food chain. encyclopedia.pub In this process, cadmium may be adsorbed onto the root surfaces or precipitated in the rhizosphere. encyclopedia.pub
| Phytoremediation Strategy | Primary Goal | Plant Action | Outcome |
| Phytoextraction | Remove cadmium from the soil. | Uptake and translocation of cadmium to shoots and leaves. mdpi.comnih.gov | Contaminated plant biomass is harvested and removed from the site. |
| Phytostabilization | Immobilize cadmium in the soil. | Adsorption to roots and precipitation in the rhizosphere. encyclopedia.pub | Reduced mobility and bioavailability of cadmium, preventing its spread. |
Recent research has explored the use of chemical amendments to reduce the uptake of cadmium by crops grown in contaminated soils. One such compound is carboxymethylammonium chloride .
Studies on rice have shown that the foliar application of carboxymethylammonium chloride can significantly reduce the accumulation of cadmium in the grains. nih.gov Field experiments demonstrated that spraying this compound led to a 44%-77% reduction in cadmium in early rice grains and a 39%-78% reduction in late rice grains. nih.gov The proposed mechanisms for this effect include the chelation of cadmium by the glycine (B1666218) radical provided by the compound and the enhancement of the plant's antioxidant capacity. nih.gov Furthermore, it appears to influence the expression of transporter genes involved in cadmium uptake and transport. nih.gov
Chelation Mechanisms with Endogenous Ligands (e.g., Amino Acids, Glutathione)
The interaction of cadmium with endogenous biological molecules is a critical aspect of its biogeochemistry and toxicity. Chelation, the formation of a coordinate covalent bond between a central metal ion and a ligand, is a primary mechanism by which organisms manage cadmium exposure. Key endogenous ligands involved in this process include amino acids and the tripeptide glutathione (B108866).
Glutathione (GSH): Glutathione, a tripeptide composed of γ-glutamate, cysteine, and glycine, represents a first line of defense against cadmium toxicity. nih.govresearchgate.net Its protective role is primarily attributed to the thiol group (-SH) of its cysteine residue, which has a high affinity for cadmium. researchgate.netnih.gov The chelation process is spontaneous and rapid, leading to the formation of cadmium-glutathione complexes, most notably the Cd(GS)₂ complex. researchgate.net This complexation sequesters the cadmium ion, mitigating its ability to interact with and damage cellular components. researchgate.net Studies have demonstrated that the depletion of cellular glutathione levels leads to increased sensitivity to the toxic effects of cadmium chloride. nih.govnih.gov The formation of these complexes is a crucial step in the detoxification pathway, often preceding the induction of metallothionein (B12644479) synthesis. nih.gov While the cysteine residue is the primary binding site, the other amino acids in the glutathione molecule help to stabilize the resulting complex. researchgate.net
Amino Acids: Individual amino acids also play a role in chelating cadmium. Their effectiveness as chelating agents is largely determined by the nature of their side chains and the presence of functional groups capable of donating electrons to the cadmium ion (Cd²⁺). mdpi.com Research has shown that amino acids can form soluble complexes with cadmium, which can be a mechanism for its removal from contaminated environments. mdpi.com
Theoretical calculations and experimental studies have investigated the complexation of Cd²⁺ with various amino acids. mdpi.com Among those studied, threonine (Thr) and glutamic acid (Glu) have shown a particularly high ability to chelate cadmium. mdpi.com This enhanced affinity is attributed to the additional hydroxyl (-OH) group in threonine and the additional carboxyl (-COOH) group in glutamic acid, which can provide more electrons for coordination with the cadmium ion compared to amino acids with simpler side chains like glycine (Gly), alanine (B10760859) (Ala), and leucine (B10760876) (Leu). mdpi.com The formation of these cadmium-amino acid complexes can reduce the concentration of free, more toxic Cd²⁺ ions. mdpi.com
Table 1: Relative Cadmium Removal Efficiency by Different Amino Acids This interactive table summarizes the effectiveness of various amino acids in removing cadmium from contaminated soil, highlighting the superior performance of Threonine and Glutamic Acid.
| Amino Acid | Cd Removal Efficiency (%) | Primary Chelating Groups |
|---|---|---|
| Threonine (Thr) | 38.88 | Amino, Carboxyl, Hydroxyl |
| Glutamic Acid (Glu) | 37.47 | Amino, two Carboxyl groups |
| Glycine (Gly) | 35.50 | Amino, Carboxyl |
| Alanine (Ala) | 34.72 | Amino, Carboxyl |
| Leucine (Leu) | 34.04 | Amino, Carboxyl |
| Phenylalanine (Phe) | 31.99 | Amino, Carboxyl |
Data sourced from a study on the complexation of amino acids with cadmium for soil remediation. mdpi.com
Environmental Speciation and Complexation of this compound in Aqueous Systems
When this compound (CdCl₂) is introduced into aqueous environments, it dissociates, and the resulting cadmium ion (Cd²⁺) undergoes a series of complexation reactions that determine its speciation, mobility, and bioavailability. The specific forms, or species, of cadmium that exist are highly dependent on the physicochemical properties of the water, including pH, salinity, alkalinity, and the concentration of dissolved organic and inorganic ligands. waterquality.gov.aunih.gov
In freshwater systems , particularly those with a pH at or below 8.5, the predominant dissolved species is often the free hydrated cadmium ion (Cd²⁺). waterquality.gov.au This form is generally considered the most bioavailable and toxic to aquatic organisms. waterquality.gov.au However, cadmium readily forms complexes with various inorganic and organic ligands present in the water. waterquality.gov.aunih.gov The solubility of dissolved cadmium tends to decrease as pH and alkalinity increase. waterquality.gov.au Common inorganic complexes include those formed with carbonate (CdCO₃⁰), sulfate (B86663) (CdSO₄⁰), and hydroxide (B78521) (CdOH⁺). mdpi.com The presence of dissolved organic matter (DOM) can also significantly influence cadmium speciation by forming cadmium-DOM complexes, which generally reduces the concentration of the free Cd²⁺ ion and thus its toxicity. waterquality.gov.au
In marine and estuarine systems , which are characterized by higher salinity and therefore higher chloride concentrations, the speciation of cadmium is dominated by the formation of chloro-complexes. waterquality.gov.auresearchgate.net As salinity increases, the dominant species shift from the free ion to a series of cadmium-chloride complexes, such as CdCl⁺, CdCl₂⁰, and CdCl₃⁻. waterquality.gov.auresearchgate.net This complexation with chloride ions reduces the activity of the free Cd²⁺ ion, which generally leads to reduced toxicity of cadmium in higher salinity waters. waterquality.gov.au The distribution between these different chloro-complexes varies with the chloride concentration. waterquality.gov.auresearchgate.net
The speciation of cadmium is a dynamic process influenced by multiple environmental factors. Understanding these complexation reactions is essential for predicting the environmental fate and toxicological impact of this compound pollution. nih.gov
Table 2: Predominant Cadmium Species in Different Aqueous Environments This interactive table illustrates how the chemical form of cadmium changes based on the characteristics of the water body, particularly the concentration of chloride and other ligands.
| Environment | Key Parameters | Predominant Cadmium Species | Reference(s) |
|---|---|---|---|
| Freshwater (Low Salinity) | pH ≤ 8.5, low Cl⁻ | Free Cadmium Ion (Cd²⁺) | waterquality.gov.au |
| Freshwater (General) | Variable pH, presence of DOM, carbonates, sulfates | Cd²⁺, CdCO₃⁰, CdSO₄⁰, Cd-DOM complexes | waterquality.gov.aunih.govmdpi.com |
| Seawater (High Salinity) | High Cl⁻ concentration | Cadmium-Chloride Complexes (CdCl⁺, CdCl₂⁰, CdCl₃⁻) | waterquality.gov.auresearchgate.net |
| Anoxic Waters | Reducing conditions | Cadmium Sulfide (B99878) (CdS) complexes | researchgate.net |
This table synthesizes findings on cadmium speciation from multiple environmental studies.
Analytical Methodologies for Cadmium Chloride Detection and Quantification
Spectroscopic Quantification Techniques for Cadmium Ions
Spectroscopic methods are widely employed for the determination of cadmium ions. These techniques rely on the interaction of electromagnetic radiation with cadmium atoms or ions to generate a measurable signal that is proportional to the concentration of the analyte.
Atomic Absorption Spectroscopy (AAS) is a common technique for quantifying cadmium. It measures the absorption of light by free atoms in the gaseous state. azom.com Flame AAS (F-AAS) is frequently used, where a liquid sample is nebulized into a flame to atomize the cadmium. azom.com However, for lower concentrations, Graphite Furnace AAS (GF-AAS) offers significantly higher sensitivity. researchgate.netperkinelmer.cl
In GF-AAS, a small sample volume is introduced into a graphite tube, which is then heated in a programmed sequence to dry, char, and atomize the sample. usgs.gov This electrothermal atomization confines the atomic vapor in the light path for a longer duration, enhancing the absorption signal and lowering detection limits. osha.gov The method is applicable for determining cadmium in various matrices, including water and precipitation. nemi.gov For a 20-µL sample, the applicable range can be from 0.02 to 1.0 µg/L with deuterium background correction and 0.1 to 3.0 µg/L with Zeeman background correction. nemi.gov
To overcome matrix interferences and improve the thermal stability of cadmium during analysis, chemical modifiers are often used. perkinelmer.clnih.gov A mixture of magnesium nitrate and palladium or ammonium (B1175870) dihydrogenophosphate can be employed to stabilize the cadmium during the charring step, allowing for higher pyrolysis temperatures without premature loss of the analyte. perkinelmer.cloiv.int
Below is a table summarizing typical instrumental parameters for GF-AAS analysis of cadmium.
| Parameter | Value | Reference |
| Wavelength | 228.8 nm | oiv.intthermofisher.com |
| Slit Width | 1 nm | oiv.int |
| Lamp Current | 3 mA | oiv.int |
| Background Correction | Zeeman or Deuterium | nemi.govoiv.int |
| Pyrolysis Temperature | 550 °C (with UIO-66-NH2 modifier) | nih.gov |
| Atomization Temperature | 1200 - 1650 °C | nih.govnih.gov |
The detection limits for cadmium using GF-AAS are typically in the low nanogram per liter (ng/L) to microgram per liter (µg/L) range. For instance, a detection limit of 0.06 µg/L has been reported for cadmium in urine specimens. nih.gov Another study reported a detection limit of 3.84 ng/g for cadmium in soil. nih.gov
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for the determination of cadmium in various samples, including surface water and whole blood. tandfonline.compjoes.com This method utilizes an inductively coupled plasma to excite atoms and ions, causing them to emit electromagnetic radiation at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.
Several emission lines can be used for cadmium determination, with 214.439 nm, 226.502 nm, and 228.802 nm being the most common. tandfonline.compjoes.com The choice of wavelength depends on the sample matrix and potential spectral interferences. tandfonline.com For instance, high concentrations of arsenic in soil can interfere with cadmium measurement at the 228.8 nm line. researchgate.net
ICP-OES instruments can be configured with different plasma viewing modes: radial, axial, or dual-view. Axial viewing generally offers higher sensitivity and lower detection limits due to a longer optical path, while radial viewing is less susceptible to matrix effects. tandfonline.com Studies have shown that for the analysis of cadmium and lead in whole blood, both axial and radial views are preferable to a dual-view configuration. tandfonline.com The detection limits for cadmium by ICP-OES can reach as low as 0.07 parts per billion (ppb), which is equivalent to 0.001 µg/g on a dry sample basis. spectroscopyonline.com
The table below presents typical operating parameters for ICP-OES analysis of cadmium.
| Parameter | Value | Reference |
| Wavelength | 214.439 nm | tandfonline.com |
| Plasma Argon Flow Rate | 12 L/min | tandfonline.com |
| Auxiliary Argon Flow Rate | 1 L/min | tandfonline.com |
| Nebulizer Argon Flow Rate | 0.7 L/min | tandfonline.com |
| Integration Time | 100 s | tandfonline.com |
For the analysis of trace and ultra-trace levels of cadmium, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most powerful and sensitive analytical techniques available. annlabmed.orgazom.com This method combines a high-temperature ICP source to ionize the sample with a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio. azom.com
ICP-MS offers exceptionally low detection limits, often in the parts-per-trillion (ng/L) range, making it ideal for environmental monitoring and the analysis of biological samples where cadmium concentrations are very low. pjoes.comazom.com For example, a method for the simultaneous determination of cadmium and lead in milk samples using ICP-MS reported an estimated detection limit of 0.09 µg/kg for cadmium. distantreader.org In another study analyzing pea plants, the limits of detection and quantification for cadmium were 2.2 and 7.5 ng/L, respectively. pjoes.com
Cadmium has eight stable isotopes, with masses 106, 108, 110, 111, 112, 113, 114, and 116 amu. pjoes.com The most abundant isotope, ¹¹⁴Cd (28.7% abundance), is often used for quantification. pjoes.com However, polyatomic interferences can be a challenge in ICP-MS analysis. For instance, molybdenum oxide (⁹⁵Mo¹⁶O⁺) can interfere with the measurement of ¹¹¹Cd. Instrument software can be programmed to compensate for such interferences. pcdn.co Internal standards, such as Indium (¹¹⁵In), are typically used to correct for instrument drift and matrix effects. distantreader.org
The following table summarizes the performance characteristics of ICP-MS for cadmium analysis from a study on carabao milk.
| Parameter | Value | Reference |
| Detection Limit | 0.09 µg/kg | distantreader.org |
| Linearity Range | 0.01 to 500 µg/kg | distantreader.org |
| Correlation Coefficient | 0.999 | distantreader.org |
| Isotope Monitored | ¹¹¹Cd | pcdn.co |
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and cost-effective alternative for the determination of cadmium ions. These techniques measure the electrical response (current or potential) of an electrochemical cell containing the analyte.
Voltammetry is a category of electroanalytical methods where information about an analyte is obtained by measuring the current as the potential is varied. isca.me Techniques such as differential pulse polarography (DPP) and stripping voltammetry are particularly sensitive for trace metal analysis. isca.me These methods are not only used for quantification but are also valuable for studying the complexation of cadmium(II) with various ligands. isca.meresearchgate.net
In stripping voltammetry, cadmium ions are first preconcentrated onto a working electrode (e.g., a hanging mercury drop electrode or a bismuth film electrode) by applying a negative potential. mdpi.commdpi.com Following this deposition step, the potential is scanned in a positive direction, which strips the accumulated cadmium back into the solution, generating a current peak whose height or area is proportional to the cadmium concentration. mdpi.com Adsorptive cathodic stripping voltammetry (AdCSV) is a variation where a complex of cadmium with a specific ligand is adsorbed onto the electrode surface before the stripping step. e3s-conferences.org
These techniques have been used to study the interaction of cadmium with natural organic ligands like humic acid and amino acids. researchgate.net By observing the shift in the peak potential as a function of ligand concentration, the stability constants of the formed cadmium complexes can be determined. researchgate.net A study using DPP for the determination of cadmium(II) after complexation with citric acid reported a detection limit of 0.008 ppm. isca.me
The table below shows a comparison of detection limits for cadmium(II) using different electrochemical instruments and electrodes.
| Instrument/Electrode | Detection Limit | Reference |
| Standard Potentiostat (Autolab) with HMDE | pM range | mdpi.com |
| Miniaturized Potentiostat (PalmSens) with SPE/CTE | tens of nM | mdpi.com |
| Homemade Micropotentiostat with SPE/CTE | hundreds of nM | mdpi.com |
| Bismuth Film on Brass Electrode (BiFE) | 5.045 x 10⁻⁷ M | mdpi.com |
Fluorescence-Based Probes and Sensor Development for Cadmium(II)
Fluorescence-based methods for cadmium(II) detection have gained significant attention due to their high sensitivity, selectivity, rapid response times, and potential for real-time monitoring and bio-imaging. mdpi.comnih.gov These methods rely on the use of fluorescent probes—molecules that exhibit a change in their fluorescence properties upon binding with cadmium ions.
A variety of fluorescent probes have been developed for Cd²⁺ detection, operating through different mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT). mdpi.comnih.gov Many of these sensors are based on fluorophores like quinoline, benzothiazole, and Schiff bases. mdpi.comnih.govrsc.org
For example, a ratiometric benzothiazole-based fluorescent probe (BQFA) was synthesized for the visual detection of Cd²⁺, showing a color change from blue to green. mdpi.comnih.gov This probe had a 1:1 binding ratio with Cd²⁺ and a detection limit of 68 nM. mdpi.comnih.gov Another sensor, based on a quinoline Schiff base, could detect Cd²⁺ in an acidic environment with a detection limit as low as 2.4 nM. nih.gov
Some probes are designed for "on-off-on" sequential recognition of multiple ions. One such sensor could first detect Cu²⁺ by fluorescence quenching, and then the resulting complex could be used to detect Cd²⁺ with a significant fluorescence enhancement, achieving a detection limit of 1.7 x 10⁻⁸ M. nih.gov Colorimetric fluorescent sensors, which exhibit a visible color change, have also been developed, enabling visual and quantitative detection using tools like paper strips and smartphone applications. cas.cn
The table below lists several fluorescent probes for cadmium(II) detection along with their reported detection limits.
| Probe/Sensor Name | Fluorophore/Receptor | Detection Limit (LOD) | Reference |
| BQFA | Benzothiazole-based | 68 nM | mdpi.comnih.gov |
| Sensor 9 | Quinoline Schiff base | 2.4 nM | nih.gov |
| Sensor 14 | N/A | 11 nM | nih.gov |
| Sensor 18-Cu complex | "On-off-on" sensor | 1.7 x 10⁻⁸ M | nih.gov |
| Methionine-Capped Gold Nanoclusters | Gold Nanoclusters | 12.25 nM | mdpi.com |
| Leadmium Green | Small molecule probe | Kᴅ ~600 nM | nih.gov |
Sample Preparation and Matrix Effects in Cadmium Analysis for Environmental and Biological Samples
The accurate determination of cadmium chloride in environmental and biological matrices is critically dependent on meticulous sample preparation and the effective management of matrix effects. The complexity of these samples, which contain a wide array of organic and inorganic constituents, necessitates specific procedures to isolate cadmium and minimize interference during analysis.
Sample Preparation Techniques
The primary goal of sample preparation is to transform the sample into a form that is compatible with the chosen analytical instrument, typically by liberating the target analyte from the sample matrix and reducing interferences. Common analytical techniques for cadmium quantification include Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). cdc.govnih.gov
Environmental Samples:
For environmental samples such as soil, sediment, water, and air, preparation methods are designed to handle diverse compositions.
Digestion: Acid digestion is the most prevalent method for solid samples like soil and sediment. This process typically involves heating the sample with concentrated acids to break down the organic matter and dissolve the target metal. A common approach is treatment with nitric acid (HNO₃) and hydrochloric acid (HCl). nih.gov For air samples, which are usually collected on glass fiber or membrane filters, acid extraction of the filter is a standard procedure. cdc.govnih.gov
Preconcentration: When cadmium concentrations are below the detection limit of the instrument, preconcentration techniques are employed. cdc.govnih.gov These methods increase the analyte concentration prior to analysis. Solid-phase extraction using chelating resins is a widely used technique. For instance, cadmium ions can be adsorbed onto a resin and then eluted with an acidic solution, effectively concentrating the analyte. tandfonline.com
Extraction: Liquid-liquid extraction can also be used to separate cadmium from interfering components in aqueous samples. tandfonline.com
Biological Samples:
Biological matrices such as blood, urine, hair, and tissue are inherently complex and require rigorous preparation to remove organic components that can interfere with the analysis.
Acid Digestion: Similar to environmental samples, acid digestion is a common technique for biological materials. sci-hub.se Digestion with nitric acid is frequently used to prepare samples for AAS and ICP-AES analysis. cdc.govnih.gov Microwave-assisted digestion is often favored as it can expedite the process and reduce the risk of contamination. nih.gov
Wet Ashing: This method involves the oxidation of organic matter using a combination of acids and heat. A wet ashing pretreatment of blood and plasma samples has been shown to yield good accuracy and reproducibility for analysis by graphite furnace atomic absorption spectroscopy (GFAAS). cdc.govnih.gov
Dilution: For some liquid biological samples, such as urine, simple dilution with deionized water or a dilute acid can be sufficient, particularly when using highly sensitive techniques like ICP-MS. sci-hub.se This minimizes contamination from additional reagents. sci-hub.se
Slurry Preparation: This technique involves homogenizing the sample into a fine slurry, which can reduce the loss of analyte that might occur during digestion. sci-hub.se
The following table summarizes common preparation methods for various sample types.
| Sample Type | Preparation Method | Typical Reagents/Techniques | Analytical Instrument | Reference |
| Soil/Sediment | Acid Digestion | Nitric Acid (HNO₃), Hydrochloric Acid (HCl) | GFAAS, ICP-OES, ICP-MS | nih.govnih.gov |
| Water | Preconcentration | Chelating Resin, Solid Phase Extraction | FAAS, ICP-MS | tandfonline.com |
| Air | Acid Extraction | Acid extraction of filters | AAS, ICP-MS | cdc.govnih.gov |
| Blood/Plasma | Wet Ashing, Acid Digestion | Nitric Acid (HNO₃) | GFAAS | cdc.govnih.gov |
| Urine | Dilution, Acid Digestion | Nitric Acid (HNO₃) | ICP-MS | sci-hub.se |
| Hair | Acid Digestion | Nitric Acid (HNO₃) | GFAAS | cdc.gov |
| Tissue | Acid Digestion, Solvent Extraction | Nitric Acid (HNO₃), Anion Exchange Resin | RNAA, ICP-MS | cdc.govnih.gov |
Matrix Effects and Mitigation Strategies
Matrix effects are a significant challenge in the quantitative analysis of cadmium. These effects arise from the co-eluting components of the sample matrix that can either suppress or enhance the analytical signal of the analyte, leading to inaccurate results. bataviabiosciences.comchromatographyonline.com
Types of Matrix Effects:
Spectral Interferences: These occur when other elements or molecules in the sample produce a signal that overlaps with the cadmium signal. A notable example in ICP-MS is molybdenum-based polyatomic interference, which can be mitigated using dynamic reaction cell technology (ICP-DRC-MS). cdc.govnih.gov
Non-spectral (Physical) Interferences: These are caused by differences in the physical properties (e.g., viscosity, surface tension) between the sample and the standard solutions, which can affect the efficiency of sample introduction and atomization. bataviabiosciences.com
Mitigation Strategies:
Several strategies are employed to compensate for or minimize matrix effects:
Matrix Matching: This involves preparing calibration standards in a matrix that closely resembles the sample matrix. However, obtaining a truly blank matrix that is free of the analyte can be challenging. nih.gov
Standard Addition: This technique involves adding known amounts of a cadmium standard to aliquots of the sample. chromatographyonline.com By plotting the instrument response against the added concentration, the original concentration in the sample can be determined by extrapolation. This method is effective in compensating for matrix effects that are proportional to the analyte concentration. researchgate.net
Use of Internal Standards: An internal standard, often a stable isotope-labeled version of the analyte, is added to both the samples and the calibration standards. chromatographyonline.com Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals can be used for accurate quantification. chromatographyonline.com
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components to a level where their effect on the analyte signal is negligible. chromatographyonline.comnih.gov However, this approach may compromise the detection limit if the initial cadmium concentration is very low. chromatographyonline.com
Chemical Modifiers: In GFAAS, chemical modifiers are used to stabilize the analyte or make the matrix more volatile, allowing for higher pyrolysis temperatures to remove interfering components before the atomization of cadmium. sci-hub.se
The table below outlines some research findings on recovery rates for cadmium analysis in different matrices, which reflects the effectiveness of the chosen sample preparation and matrix effect mitigation strategies.
| Sample Matrix | Analytical Method | Sample Preparation | Recovery Rate (%) | Reference |
| Food | AAS | Acid Digestion | 94 - 109% | nih.gov |
| Biological Tissue | RNAA | Solvent Extraction | 94 - 106% | nih.gov |
| Biological Material | Ion-Exchange | Anion Exchange Resin | 98% | cdc.govnih.gov |
| Whole Blood, Urine, Hair | GFAAS | Wet Ashing | 99 - 99.4% | cdc.gov |
| Cocoa Beans, Powder, Chocolate | Not Specified | Not Specified | 89.72 - 108.75% | researchgate.net |
| Herbal Dietary Supplements | LC-MS | QuEChERS Extraction | 70 - 120% | chromatographyonline.com |
| Rice Medium | LC-MS/MS | Dilution with Acetonitrile (B52724)/Water | 76 - 106% | nih.gov |
Molecular Interactions and Biological System Responses to Cadmium Chloride Mechanistic Focus
Protein-Cadmium Chloride Interactions
The interaction of cadmium chloride with proteins is a complex process that can lead to significant alterations in protein structure and function. These interactions are governed by a variety of molecular forces and can impact a range of biological systems.
Binding Mechanisms with Enzymes (e.g., Lysozyme)
The interaction between this compound and the enzyme lysozyme (B549824) has been characterized by a combination of biophysical methods. Studies using isothermal titration calorimetry (ITC), spectroscopic techniques, and molecular simulations have revealed that this compound binds to lysozyme, forming a complex. rsc.org This binding is a spontaneous process primarily driven by hydrophobic forces. rsc.org
Multi-spectroscopic measurements indicate that the binding of this compound statically quenches the intrinsic fluorescence of lysozyme and leads to alterations in its secondary structure. rsc.org Despite the formation of this complex and the induced structural changes, at low concentrations, this compound does not appear to bind to the active site of lysozyme. rsc.org Consequently, no significant change in the enzymatic activity of lysozyme is observed under these conditions. rsc.org However, other studies have reported a loss of enzymatic activity in hen egg white lysozyme upon exposure to cadmium, suggesting that the effects may be concentration-dependent. researchgate.net The interaction with this compound can lead to conformational changes and degradation of the lysozyme molecule. nih.gov
| Parameter | Observation | Reference |
| Binding Driver | Primarily hydrophobic forces | rsc.org |
| Binding Stoichiometry | Approximately 3 thermodynamic identical binding sites at 310.15 K | rsc.org |
| Structural Changes | Alteration of secondary structure, changes in topology | rsc.org |
| Functional Impact | No significant change in activity at low concentrations | rsc.org |
Ligand Binding and Conformational Changes in Transport Proteins (e.g., Transferrin)
Transferrin, a key iron-transport protein, also interacts with this compound, leading to notable structural and functional consequences. Biophysical studies have demonstrated that this compound forms complexes with transferrin, causing significant conformational changes. rsc.org Isothermal titration calorimetry has revealed the presence of two distinct classes of binding sites for this compound on the transferrin molecule, each with different binding constants. rsc.org
The binding of this compound to transferrin can impact its primary function of iron transport. At lower concentrations, this compound preferentially binds to the surface of the transferrin molecule without causing the release of iron. rsc.org However, at higher concentrations, this compound interacts with key residues near the iron-binding sites, leading to the release of iron from the protein. rsc.org This suggests a competitive binding scenario at higher exposure levels. The binding of metal ions like iron to transferrin is known to be associated with significant conformational changes, where the protein transitions from an "open" apoprotein state to a "closed" iron-loaded state, a process that is crucial for its interaction with the transferrin receptor. tandfonline.comustc.edu.cn
Role of Hydrophobic and Electrostatic Forces in Protein Binding
The binding of this compound to proteins such as lysozyme and transferrin is governed by a combination of non-covalent interactions, with hydrophobic and electrostatic forces playing crucial roles. rsc.org
In the case of lysozyme, the interaction with this compound is predominantly driven by hydrophobic forces. rsc.org For transferrin, both hydrophobic and electrostatic forces are major drivers of the interaction. rsc.org Electrostatic interactions are fundamental to many protein-protein and protein-ligand interactions, arising from the attraction between opposite charges and repulsion between like charges. nih.gov These forces are particularly significant as most biological macromolecules, including proteins, are charged, and their interactions occur in an aqueous environment at specific pH and salt concentrations. nih.gov The strength of these interactions is influenced by the distribution of charged and polar residues on the protein surface and the dielectric properties of the surrounding medium. nih.gov
Photosynthetic System Responses at the Molecular Level in Microalgae and Plants
This compound exerts significant toxic effects on the photosynthetic apparatus of microalgae and plants at a molecular level. A primary target of cadmium toxicity within the photosynthetic system is Photosystem II (PSII).
In the freshwater unicellular alga Chlorella pyrenoidosa, cadmium exposure leads to a more severe inhibition of PSII compared to Photosystem I (PSI). Cadmium decreases the efficiency of PSII in utilizing energy, particularly under high light conditions. This is partly due to the inhibition of electron transfer from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). Studies on the binding characteristics of cadmium ions with photosystem particles have shown that cadmium binds more readily to PSII than to PSI, which may explain the differential toxicity.
Cadmium exposure also disrupts the photosynthetic electron transport chain. In the aquatic plant Oenanthe javanica, prolonged cadmium stress affects the amount of active PSII and PSI reaction centers. While early to mid-stage stress primarily inactivates PSII reaction centers, later stages see an impact on the reductive activity of PSI. Furthermore, cadmium can inhibit the water-splitting complex on the donor side of PSII and may competitively bind to the essential Ca²⁺ site in PSII during photoactivation.
The synthesis of photosynthetic pigments is also affected. Cadmium accumulation can lead to a significant decrease in chlorophyll (B73375) a and chlorophyll b content. One proposed mechanism for this is the replacement of magnesium (Mg²⁺) in the chlorophyll molecule with cadmium, which disrupts photosynthesis.
| Photosynthetic Component | Molecular-Level Effect of this compound | Consequence | Reference |
| Photosystem II (PSII) | Inhibition of electron transport (Q_A to Q_B), inactivation of reaction centers, inhibition of water-splitting complex | Reduced photochemical efficiency, decreased oxygen evolution | |
| Photosystem I (PSI) | Less sensitive than PSII, but reduction activity can be affected at later stages | Overall reduction in photosynthetic electron transport | |
| Chlorophyll | Decreased synthesis of chlorophyll a and b | Reduced light-harvesting capacity | |
| Electron Flow | Inhibition of linear electron flow (LEF), activation of cyclic electron flow (CEF) | Altered ATP/NADPH production ratio |
Effects on Photosystem I and Photosystem II Photochemistry
This compound (CdCl₂) exposure significantly impacts the photochemical processes of both Photosystem I (PSI) and Photosystem II (PSII), though the degree of inhibition varies between the two. Research consistently demonstrates that PSII is the primary and more sensitive target of cadmium toxicity compared to PSI. nih.govnih.govresearchgate.net
| Parameter | Effect of this compound Exposure | Affected Photosystem | Reference |
|---|---|---|---|
| Photochemical Quantum Yield | Significant Decrease | PSII | nih.govnih.gov |
| Electron Transport Rate (ETR) | Significant Decrease | PSII | nih.govresearchgate.net |
| Quantum Yield of PSI | No Significant Difference (at certain concentrations) | PSI | nih.govnih.gov |
| Linear Electron Flow (LEF) | Decrease | PSI & PSII | nih.govnih.gov |
| Non-photochemical Quenching (NPQ) | Increase / Activation | PSII Protection Mechanism | nih.govresearchgate.net |
Role of Cyclic Electron Flow in Photosynthetic Electron Transport
In response to the inhibition of linear electron flow (LEF) by this compound, a notable activation of cyclic electron flow (CEF) around Photosystem I occurs. nih.govnih.govresearchgate.net CEF is an alternative pathway for photosynthetic electron transport where electrons from the reducing side of PSI are cycled back to the electron transport chain, typically to the plastoquinone (B1678516) pool or the cytochrome b₆f complex. nih.govbritannica.com This process generates a proton gradient across the thylakoid membrane, driving the synthesis of ATP without the concomitant production of NADPH. britannica.comquora.com
Under cadmium stress, the contribution of CEF to the total photochemical yield of PSI increases as the concentration of cadmium rises. nih.gov This activation of CEF is considered a crucial protective mechanism for PSI, compensating for the reduced electron flow from the damaged PSII. nih.govnih.gov By maintaining a proton gradient and ATP synthesis, CEF helps to sustain some photosynthetic activity and protect PSI from photodamage that could result from an imbalance in light absorption and energy utilization. nih.govresearchgate.net The activation of CEF is therefore essential for the observed tolerance of PSI activity to this compound exposure. nih.govnih.gov
Nucleic Acid Interactions and Conformational Changes (e.g., DNA Degradation)
This compound is recognized as a genotoxic agent, capable of inducing DNA damage through various mechanisms. nih.govmdpi.com Its interaction with nucleic acids can be both direct and indirect. Direct interactions may involve cadmium ions (Cd²⁺) binding to DNA bases or the phosphate (B84403) backbone, potentially causing conformational changes in the DNA double helix. nih.govmdpi.com Spectrophotometric studies have shown that Cd²⁺ can insert between DNA base pairs and bind to the nucleic acid, resulting in hypochromicity. nih.gov
However, a significant portion of cadmium-induced genotoxicity is attributed to indirect mechanisms, primarily the generation of reactive oxygen species (ROS). nih.govnih.gov Although some studies have not observed direct ROS induction by this compound at certain concentrations, the abrogation of cadmium-induced micronuclei formation by antioxidants like N-Acetyl Cysteine suggests the involvement of oxidative DNA damage. nih.gov this compound has been shown to cause DNA single-strand breaks in a concentration-dependent manner in human liver carcinoma (HepG2) cells. mdpi.com
Interestingly, the effect of cadmium on DNA can vary depending on the biological system and conditions. In vivo studies with the silver crucian carp (B13450389) showed that while Cd²⁺ did not cause DNA cleavage in vitro, it did lead to the classic laddering degradation of DNA in the kidneys in vivo. nih.gov This in vivo degradation is thought to result from the promotion of deoxyribonuclease activity or the inhibition of antioxidant enzymes, leading to an accumulation of ROS. nih.gov Conversely, an in vitro fidelity assay using E. coli DNA polymerase I found that this compound in the range of 0.1 to 0.4 mM did not induce mutations and, in fact, showed a slight anti-mutagenic effect. uncfsu.edu This highlights the complexity of cadmium's interaction with DNA and repair processes.
Ionic Interactions with Biomolecules in Aqueous Solutions (e.g., Amino Acids)
In aqueous solutions, cadmium ions from the dissociation of this compound readily interact with biomolecules, particularly amino acids, the building blocks of proteins. rroij.comresearchgate.net These interactions are primarily driven by the formation of coordination complexes between the Cd²⁺ ion and functional groups on the amino acids, such as the carboxyl (-COOH) and amino (-NH₂) groups, as well as side chains containing sulfur (e.g., cysteine) or additional carboxyl groups (e.g., glutamic acid). researchgate.netmdpi.com
Studies using density functional theory (DFT) and Fourier transform infrared spectrometry (FTIR) have elucidated the structures of these complexes. mdpi.com The complexation energy and stability constants (logβ) vary depending on the amino acid. mdpi.comresearchgate.net For a selection of amino acids, the order of complex stability was found to be: Phenylalanine > Alanine (B10760859) > Leucine (B10760876) > Glutamic acid > Glycine (B1666218) > Threonine. mdpi.com All calculated complexation energies were negative, indicating that the formation of these water-soluble complexes is a spontaneous process. mdpi.com This complexation influences the bioavailability and mobility of cadmium in biological systems. mdpi.com
| Amino Acid | Complex Stability Constant (logβ) Order | Cadmium Removal Efficiency (%) | Reference |
|---|---|---|---|
| Phenylalanine (Phe) | 1st | 31.99% | mdpi.com |
| Alanine (Ala) | 2nd | 34.72% | mdpi.com |
| Leucine (Leu) | 3rd | 34.04% | mdpi.com |
| Glutamic acid (Glu) | 4th | 37.47% | mdpi.com |
| Glycine (Gly) | 5th | 35.5% | mdpi.com |
| Threonine (Thr) | 6th | 38.88% | mdpi.com |
Ion-Solvent and Ion-Ion Interactions in Solution Chemistry
The behavior of this compound in aqueous solutions is governed by a balance of ion-solvent and ion-ion interactions. rroij.comrroij.com this compound is a weak electrolyte, meaning it does not fully dissociate into Cd²⁺ and Cl⁻ ions in water; the associated species CdCl⁺ is also present. rsc.org
Studies measuring the properties of amino acids in aqueous this compound solutions reveal the dominance of ion-solvent interactions. rroij.comrroij.com Negative values for the limiting apparent molar volume (φv) and limiting apparent molar compressibility (φk) indicate the presence of strong interactions between the ions and the water molecules (solvent). rroij.com This phenomenon, known as electrostriction, involves the electrostatic field of the ions organizing and compressing the surrounding solvent molecules. rroij.com The interaction is influenced by the transfer of protons from the amino acids in the this compound-water mixture. rroij.comrroij.com
Conversely, positive values for the experimental slopes (Sk) from the Masson equation suggest the presence of ion-ion interactions, although these are relatively weaker than the ion-solvent interactions in the systems studied. rroij.com The transfer parameters for these properties when moving from water to aqueous this compound solutions indicate that interactions between ions and the charged groups of amino acids dominate over interactions with nonpolar groups. rroij.com
Apparent Molar Properties and Hydration Phenomena
The study of apparent molar properties provides insight into the hydration effects surrounding ions in solution. Measurements of apparent molar volume (φv) and apparent molar compressibility (φk) for amino acids like L-serine, L-asparagine, and L-lysine in aqueous this compound solutions have been determined from density and ultrasonic velocity data. rroij.com
The hydration number (nH) is a parameter that quantifies the number of water molecules in the hydration shell of a solute. For amino acids in aqueous this compound, the hydration number decreases, indicating that this compound has a dehydrating effect on the amino acids. rroij.comrroij.com In the broader context of this compound in water, X-ray absorption spectroscopy shows that the Cd²⁺ ion is hydrated, forming species like [Cd(H₂O)₆]²⁺ in chloride-free solutions. researchgate.net As chloride concentration increases, water molecules in the primary coordination sphere are progressively replaced by chloride ions, forming a series of chloro-aqua complexes such as [CdCl(H₂O)₅]⁺ and [CdCl₂(H₂O)₂]⁰. researchgate.net
Computational Chemistry and Quantum Mechanical Studies of Cadmium Chloride Systems
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations serve as a fundamental pillar in understanding the intrinsic properties of cadmium chloride at the atomic level. These methods model the behavior of electrons and nuclei, providing a detailed picture of the molecule's electronic landscape.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely employed ab initio quantum chemistry methods. While HF theory approximates the many-electron wavefunction as a single Slater determinant, DFT focuses on the electron density to calculate the system's energy.
Theoretical studies on cadmium monohalide (CdX) molecules, including this compound (CdCl), have utilized both HF and DFT methods to determine their electronic structure. rsc.org For the diatomic CdCl molecule, calculations at the HF/MP2 level have been performed to determine properties like the equilibrium internuclear distance. rsc.org Relativistic DFT calculations have also been employed, yielding values for the equilibrium bond length (Re) and harmonic vibrational frequency (ωe) of the ground state. rsc.org
For the solid state, the electronic structure of polycrystalline cadmium dichloride (CdCl₂) has been investigated using the full-potential linearized-augmented-plane-wave (FP-(L)APW_lo) method within the framework of DFT. bohrium.comresearchgate.net These calculations have been crucial for interpreting experimental X-ray absorption and emission spectra, providing insights into the partial density of states (DOS). bohrium.comresearchgate.net Specifically, the calculations show that the top of the valence band is primarily formed by Cl 3p occupied states, while the bottom of the conduction band is a mixture of Cd 5s and Cl 3p unoccupied states. bohrium.com
A comparison of computational methods for determining ¹¹³Cd chemical shifts in various cadmium complexes, including those with chloride ligands, has shown that DFT methods, particularly when accounting for relativistic effects, can provide results that are in good agreement with experimental data. researchgate.net The choice of functional and basis set is critical in these calculations. For instance, hybrid DFT methods with a significant portion of Hartree-Fock exchange have demonstrated strong performance. researchgate.net
Table 1: Comparison of Theoretical Methods for this compound Systems
| Method | System | Calculated Properties | Reference |
| HF/MP2 | CdCl | Equilibrium internuclear distance | rsc.org |
| Relativistic DFT | CdCl | Equilibrium bond length, harmonic vibrational frequency | rsc.org |
| FP-(L)APW (DFT) | CdCl₂ | Partial density of states, band gap | bohrium.comresearchgate.net |
| DFT (ZORA SO) | Cadmium Complexes | ¹¹³Cd chemical shifts | researchgate.net |
HOMO-LUMO Analysis and Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and optical properties. osti.gov A large HOMO-LUMO gap generally implies high stability and low chemical reactivity. osti.gov
In organometallic chemistry, the frontier orbitals are often the metallic d orbitals. nih.gov These orbitals play a crucial role in the interactions between the metal center and the ligands. nih.gov For cadmium complexes, the nature of the HOMO and LUMO can dictate where processes like electron donation and acceptance will occur. nih.govreadthedocs.io
For instance, in a dimeric cadmium complex containing chloride ligands, the frontier molecular orbitals can be visualized to understand the electronic transitions and reactivity of the complex. readthedocs.io Studies on cadmium sulfide (B99878) (CdS) nanoclusters have shown that the HOMO-LUMO gap is dependent on the cluster size. chemtube3d.com While specific HOMO-LUMO analyses for isolated CdCl₂ are not extensively detailed in the provided results, the principles of frontier molecular orbital theory are directly applicable. The HOMO would be expected to have significant contributions from the chloride p-orbitals, while the LUMO would be centered on the cadmium ion, consistent with its role as a Lewis acid.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is typically mapped onto a constant electron density surface, with different colors representing regions of varying electrostatic potential. Red colors usually indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote regions of positive potential (electron-poor), which are favorable for nucleophilic attack.
MEP maps are generated from quantum chemical calculations, most commonly using DFT. While a specific MEP map for this compound is not available in the provided search results, its characteristics can be inferred from its electronic structure. Given the significant electronegativity difference between cadmium and chlorine, the CdCl₂ molecule possesses a polar covalent bond with considerable ionic character.
Based on the principles of MEP, a theoretical map of CdCl₂ would exhibit the following features:
Negative Potential Regions: These would be concentrated around the chlorine atoms, reflecting their higher electronegativity and the localization of electron density. These regions would be the likely sites for interaction with electrophiles.
Positive Potential Region: A region of positive electrostatic potential would be located around the cadmium atom. This electron-deficient area makes the cadmium center a Lewis acid, susceptible to attack by nucleophiles.
This predicted MEP is consistent with the known chemical behavior of this compound, such as its interaction with Lewis bases and its formation of complex anions like [CdCl₄]²⁻.
Theoretical Spectroscopy and NMR Chemical Shift Predictions
Computational methods are also pivotal in predicting and interpreting spectroscopic data. By calculating properties such as vibrational frequencies and NMR chemical shifts, researchers can gain a deeper understanding of molecular structure and dynamics.
Vibrational Frequency Calculations
Theoretical calculations of vibrational frequencies are essential for assigning experimental infrared (IR) and Raman spectra. These calculations are typically performed using methods like DFT, which can predict the frequencies and intensities of the normal modes of vibration. The process involves calculating the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic displacements) and diagonalizing it to obtain the vibrational frequencies.
For the diatomic this compound (CdCl) molecule, theoretical calculations have been used to determine its harmonic vibrational frequency (ωe). rsc.org Studies on various cadmium complexes in aqueous solutions, including chloro-aqua complexes, have utilized computational methods to calculate vibrational frequencies to aid in the interpretation of Raman spectra.
A systematic study using DFT (B3LYP method) calculated the vibrational frequencies of various cadmium complexes, including this compound species in hydrothermal fluids. The calculated frequencies for the selected Cd complexes were found to be consistent with available experimental data.
Table 2: Calculated Vibrational Frequencies for Selected Cadmium Species
| Species | Method | Calculated Frequency (cm⁻¹) | Reference |
| CdCl (ground state) | Relativistic DFT | 305 | rsc.org |
| CdCl (ground state) | CCSD(T) | 334.7 | rsc.org |
| Various Cd complexes | DFT (B3LYP) | Consistent with experimental data |
Note: The table presents a selection of calculated frequencies and is not exhaustive.
Cadmium Isotope Reduced Partition Function Ratios and Fractionation Properties
The study of stable isotope fractionation provides valuable insights into a wide range of geochemical and environmental processes. Quantum chemical calculations are a powerful tool for predicting isotope fractionation factors by determining the reduced partition function ratios (β-factors) of different chemical species.
Systematic quantum chemical calculations using DFT have been performed to determine the reduced partition function ratios (¹¹⁴/¹¹⁰Cd) for various cadmium species, including this compound complexes, in hydrothermal fluids. These calculations help to understand the principles governing cadmium isotope fractionation. The results indicate that heavy cadmium isotopes tend to be enriched in the order of cadmium hydroxides > cadmium nitrates > cadmium hydrates > cadmium chlorides > cadmium hydrosulfides.
The isotope fractionation between different cadmium species is generally small. For example, the fractionation factor (α) between CdOH(H₂O)₅⁺ and CdCl(H₂O)₅⁺, which are major cadmium-bearing species in hydrothermal conditions, was calculated to be +0.120‰ at 150 °C. Theoretical calculations have also been used to predict the equilibrium isotope fractionation factors between cadmium-bearing aqueous solutions (including chloride species) and minerals like greenockite (CdS). researchgate.net These studies are crucial for interpreting the cadmium isotope signatures found in natural systems, such as ore-forming fluids and marine environments. researchgate.net
Table 3: Trend of Heavy Cadmium Isotope Enrichment in Different Species
| Rank | Cadmium Species Type |
| 1 | Cadmium Hydroxides |
| 2 | Cadmium Nitrates |
| 3 | Cadmium Hydrates |
| 4 | Cadmium Chlorides |
| 5 | Cadmium Hydrosulfides |
| Source: |
This ranking is based on calculated reduced partition function ratios (10³ln(β¹¹⁴⁻¹¹⁰)).
Molecular Dynamics and Docking Simulations for Interaction Studies
Molecular dynamics (MD) and docking simulations are powerful computational tools used to model the interactions between molecules over time. youtube.com These methods provide detailed insights into how a ligand, such as this compound, binds to a protein and the subsequent effects on the protein's structure and energy landscape. youtube.commdpi.com
Computational studies have been instrumental in identifying the specific sites where cadmium ions (from compounds like this compound) bind to proteins. Analysis of the Protein Data Bank reveals that Cd(2+) can associate with a variety of ion-binding sites, often displacing native metal ions like zinc (Zn2+), calcium (Ca2+), and magnesium (Mg2+). researchgate.netnih.gov This process is known as molecular mimicry. researchgate.net
Molecular docking and simulation studies have identified preferential binding sites for cadmium on various proteins. For instance, on the protein transferrin, CdCl2 was found to preferentially bind to the surface of the molecule at lower concentrations. nih.gov At higher concentrations, it interacts with key residues around the iron-binding sites. nih.gov
Statistical analyses and computational modeling of over 150 cadmium-binding proteins have shown that Cd(2+) preferentially binds to negatively charged amino acid residues, particularly glutamate (B1630785) and aspartate. researchgate.net Specific binding motifs, such as the CGHC motif in protein disulfide isomerase, have also been identified as cadmium binding sites through a combination of experimental and computational techniques. nih.gov Studies on cadmium-resistant lymphoblastoid cells identified a specific cadmium-binding protein with properties consistent with metallothionein (B12644479), which plays a key role in sequestering the metal. nih.gov
The primary driving forces for the interaction between this compound and proteins like transferrin have been identified as hydrophobic forces and electrostatic forces. nih.gov
The binding of this compound to a protein can induce significant conformational changes, altering its three-dimensional structure and, consequently, its function. nih.govnih.gov Molecular dynamics simulations show that upon binding to a metal, the flexibility of a peptide chain is considerably hindered. researchgate.net For example, the binding of cadmium to Crassostrea gigas protein disulfide isomerase (cgPDI) was shown to markedly change the protein's secondary and tertiary structures. nih.gov
Energetic analysis through computational methods allows for the quantification of these interactions. The interaction energies of cadmium substituting native metals in three different proteins have been calculated and their components analyzed. nih.gov Isothermal titration calorimetry measurements for the interaction of CdCl2 with transferrin revealed two distinct classes of binding sites with different binding constants, highlighting the complexity of the energetic landscape. nih.gov These detailed energetic and structural analyses are crucial for understanding the molecular basis of cadmium's effects on biological systems. nih.gov
Nonlinear Optical (NLO) Property Predictions (Polarizability and Hyperpolarizability)
Quantum mechanical modeling is employed to predict the nonlinear optical (NLO) properties of materials, which are of great interest for applications in photonics and optoelectronics. bohrium.com For cadmium-containing compounds, computational methods like Density Functional Theory (DFT) are used to determine properties such as dipolar moment, linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net
Studies on organic-inorganic crystals incorporating this compound have shown significant NLO activity. For instance, the 4-hydroxy L-proline this compound (4HLPCC) crystal was analyzed using the B3LYP level and LanL2DZ basis set to determine its optimized geometry and NLO properties. researchgate.net Similarly, investigations into L-proline this compound (LPCC) and L-valine this compound have demonstrated their potential as NLO materials. bohrium.comjocpr.com Doping other NLO crystals, such as DAST (4–N, N–dimethylamino – 4–N–methyl – stilbazolium tosylate), with this compound has been shown to enhance their second-harmonic generation (SHG) efficiencies. tandfonline.com
The polarizability of the cadmium atom itself has been a subject of detailed study, with recent analyses of experimentally determined dipole oscillator strength distributions leading to a revised static polarizability value that is in better agreement with high-level quantum chemical calculations. arxiv.org
Table 1: Predicted and Experimental Optical Properties of Cadmium-Containing Compounds This table is interactive. You can sort and filter the data.
| Compound/System | Property | Predicted/Experimental Value | Method/Technique | Source |
|---|---|---|---|---|
| Cadmium (¹S₀ state) | Static Polarizability (α₀) | 47.5 ± 2.0 au | Experimental (DOSD) | arxiv.org |
| Cadmium (¹S₀ state) | Static Polarizability (α₀) | ≈ 46 au | Calculation | arxiv.org |
| L-proline this compound (LPCC) | SHG Efficiency | 2.12 times that of KDP | Kurtz-Perry powder technique | bohrium.com |
| Cd-doped DAST | SHG Efficiency | 1.29 - 1.79 times pure DAST | SHG analysis | tandfonline.com |
| Cadmium Selenide (B1212193) (CdSe) QDs | Third-order NLO Susceptibility (χ³) | 7.8 × 10⁻¹² esu | Z-scan | researchgate.net |
Photo-induced Electron Transfer (PIET) Mechanism Elucidation
Photo-induced electron transfer (PIET) is a fundamental process in which light absorption triggers the transfer of an electron from a donor to an acceptor molecule, often through a molecular bridge. nih.gov This process can be either oxidative, where the donor is excited, or reductive, where the acceptor is excited. nih.gov Computational chemistry plays a vital role in elucidating the mechanisms of PIET. chemrxiv.org
In the context of cadmium, computational and kinetic studies have been crucial in proposing mechanisms for its interaction with the mitochondrial electron transport chain (ETC). Cadmium has been shown to inhibit the ETC, particularly complexes II and III, and stimulate the production of reactive oxygen species (ROS). nih.govfrontiersin.org
A proposed mechanism for cadmium-induced ROS generation focuses on its interaction with Complex III (ubiquinol:cytochrome c oxidoreductase). nih.gov Kinetic studies and electron turnover experiments suggest that cadmium may bind at the Q₀ site of cytochrome b within Complex III, specifically between semiubiquinone and cytochrome b₅₆₆. nih.gov This binding is thought to cause an accumulation of unstable semiubiquinone radicals. These radicals are prone to transfer an electron to molecular oxygen, forming a superoxide (B77818) radical. This process represents a specific, detrimental electron transfer pathway induced by the presence of cadmium, providing a clear mechanism for how the metal induces oxidative stress at the molecular level. nih.gov
Future Research Directions and Emerging Paradigms
Novel Synthetic Routes for Advanced Cadmium Chloride Materials
The synthesis of advanced materials from this compound is moving beyond traditional methods towards more controlled, efficient, and environmentally friendly approaches. These novel routes are critical for producing materials with specific morphologies, sizes, and functionalities, which are essential for high-performance applications.
Hydrothermal and Solvothermal Synthesis: Hydrothermal and solvothermal methods are being increasingly explored for the synthesis of complex this compound-based structures. By controlling parameters such as temperature, pressure, and solvent, researchers can direct the crystallization process to yield specific phases and morphologies. For instance, solvothermal synthesis has been employed to create novel organic-modified this compound complexes, such as [CdCl₂(Im)₄] and [Cd(μ-Cl)₂(1-Mim)₂]∞, by reacting this compound with imidazole (B134444) derivatives. acs.org This approach allows for the incorporation of organic ligands, leading to hybrid materials with unique luminescent and structural properties. The hydrothermal method has also proven effective in producing ultralong nanowires of cadmium phosphate (B84403) hydroxide (B78521) using a this compound precursor, which can then be converted to CdS nanowires. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted synthesis offers a rapid and energy-efficient alternative to conventional heating methods. acs.org This technique provides uniform and fast heating, leading to shorter reaction times, higher yields, and the production of materials with narrow particle size distributions and high purity. frontiersin.orgrsc.org It has been successfully used to prepare cadmium sulfide (B99878) (CdS) nanoparticles from this compound and a sulfur source in a polyol medium. frontiersin.orgacs.org The short irradiation time in microwave synthesis allows for precise control over the crystallinity and size of the resulting nanoparticles. frontiersin.org Research in this area focuses on optimizing microwave parameters to tailor the properties of cadmium-based nanomaterials for applications in electronics and photocatalysis. rsc.orgnih.gov
Sonochemical Methods: Sonochemistry utilizes the physical and chemical effects of acoustic cavitation to drive chemical reactions. The extreme conditions created by the collapse of bubbles—high temperatures and pressures—can lead to the formation of unique nanostructured materials. rsc.org This method has been used to synthesize cadmium compound nanoparticles, including those from this compound, in an aqueous medium. mdpi.com The process is fast and can be performed under ambient conditions, making it an attractive route for the facile synthesis of nanoparticles. mdpi.com Sonochemical synthesis has also been applied to create cadmium(II) supramolecular compounds that serve as precursors for cadmium oxide nanoparticles. nih.gov
Green Synthesis using Biological Templates: A significant paradigm shift is the move towards "green synthesis," which employs biological entities like plant extracts as reducing and capping agents. This eco-friendly approach avoids the use of toxic chemicals and harsh reaction conditions. mdpi.comrsc.org Extracts from plants such as Curcuma longa and avocado peels have been successfully used to synthesize cadmium oxide (CdO) and cadmium sulfide (CdS) nanoparticles from cadmium precursors. rsc.orgewha.ac.kr The biomolecules present in the extracts, such as phenolics and flavonoids, reduce the cadmium ions and stabilize the newly formed nanoparticles. mdpi.com Research is focused on understanding the role of different plant extracts in controlling the size and morphology of the nanoparticles and exploring a wider range of biological templates for the synthesis of diverse this compound-based materials. capes.gov.brecdi.com
Homogeneous Precipitation: The homogeneous precipitation method allows for the controlled synthesis of uniform particles by slowly generating the precipitating agent within the reaction mixture. This technique has been used to prepare diammine this compound (Cd(NH₃)₂Cl₂) particles with controlled size and morphology by using urea (B33335) as a precipitant that slowly decomposes to generate ammonia. acs.org Researchers have investigated the influence of reaction parameters like urea concentration, time, and temperature on the product's characteristics, finding that shorter reaction times yield monodisperse particles, while higher temperatures improve size uniformity. acs.org
| Synthesis Method | Precursors | Product Example | Key Advantages |
| Hydrothermal/Solvothermal | This compound, Imidazole derivatives | [CdCl₂(Im)₄] | Control over crystal phase and morphology |
| Microwave-Assisted | This compound, Thioacetamide | CdS nanoparticles | Rapid, energy-efficient, high purity |
| Sonochemical | This compound, Metal halides | CdX nanoparticles | Fast, facile, ambient conditions |
| Green Synthesis | This compound, Plant extracts | CdS/CdO nanoparticles | Eco-friendly, avoids toxic chemicals |
| Homogeneous Precipitation | This compound, Urea | Cd(NH₃)₂Cl₂ particles | Controlled size and morphology |
Rational Design of this compound Based Catalysts and Functional Materials
The rational design of materials involves the deliberate construction of compounds and materials with properties tailored for specific functions. This compound and its derivatives are increasingly being designed for applications in catalysis and advanced functional materials, such as those used in renewable energy technologies.
Catalysis: this compound itself acts as an efficient and inexpensive Lewis acid catalyst in various organic reactions. It has been effectively used in the "one-pot" Biginelli reaction to synthesize dihydropyrimidinones, which have significant biological activities. rsc.org Its catalytic utility also extends to the neat synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide (B81097), offering advantages like shorter reaction times and high yields. ecdi.com Furthermore, this compound catalyzes the synthesis of benzimidazoles from o-phenylenediamine (B120857) and aldehydes under mild conditions. rsc.org
Cadmium sulfide (CdS), often prepared from this compound, is a well-known photocatalyst. Its ability to absorb visible light makes it suitable for degrading organic pollutants in water. rsc.orgdntb.gov.ua The rational design of CdS-based photocatalysts focuses on creating nanostructures to enhance surface area and improving charge separation to boost catalytic efficiency. rsc.orgresearchgate.net Research directions include the development of composite materials, such as SiO₂-Pt-CdS, to improve the stability and activity of the CdS catalyst. acs.org
Functional Materials for Energy Applications: A significant area of research is the use of this compound as an additive in perovskite solar cells (PSCs). The incorporation of a small amount of this compound into the perovskite precursor solution has been shown to improve the growth and crystalline properties of the perovskite layer. mdpi.commdpi.com This leads to enhanced charge transport and a notable increase in the power conversion efficiency of the solar cells, from 12.17% to 15.28% in one study. mdpi.com The addition of this compound also improves the long-term stability of the PSCs by passivating domain boundaries and increasing the material's hydrophobicity. mdpi.com
Derivatives of this compound are also being investigated for creating novel perovskite-related materials. For example, solution-phase synthesis using cesium oleate (B1233923) and this compound can produce all-inorganic cesium this compound nanoparticles, such as CsCdCl₃, Cs₂CdCl₄, and Cs₃Cd₂Cl₇. acs.org These materials are ultrawide-band-gap semiconductors, a rare and valuable property for certain optoelectronic applications. acs.org
Metal-Organic Frameworks (MOFs): Cadmium-based Metal-Organic Frameworks (MOFs) are another class of functional materials being rationally designed for various applications. Synthesized from cadmium salts (including this compound implicitly through precursors like cadmium acetate) and organic linkers, these materials possess high porosity and tunable structures. acs.org A cadmium-based MOF has been designed as an ionophore in a carbon paste electrode for the selective and sensitive determination of Cu(II) ions. acs.org Other Cd-MOFs have been developed as multiresponsive fluorescent sensors capable of detecting specific metal ions and organic molecules with high sensitivity and selectivity. acs.org
| Application Area | Material/Compound | Function | Research Focus |
| Catalysis | This compound | Lewis Acid Catalyst | Synthesis of heterocycles (dihydropyrimidinones, tetrazoles) |
| Photocatalysis | Cadmium Sulfide (from CdCl₂) | Visible-light photocatalyst | Degradation of organic pollutants, hydrogen evolution |
| Solar Cells | This compound (additive) | Perovskite crystal growth modifier | Improving efficiency and stability of perovskite solar cells |
| Sensors | Cadmium-based MOFs | Selective ionophore/fluorescent sensor | Detection of metal ions (e.g., Cu²⁺) and organic molecules |
| Optoelectronics | Cesium Cadmium Chlorides | Ultrawide-band-gap semiconductors | Synthesis of novel perovskite-related nanoparticles |
Advanced Computational Modeling for Predictive Understanding and Materials Discovery
Computational modeling has become an indispensable tool in modern materials science, enabling researchers to predict material properties, understand complex phenomena at the atomic level, and accelerate the discovery of new materials. For this compound, these methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Studies: Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study this compound and its derivatives. For instance, DFT calculations have been used to investigate the aqueous microsolvation of CdCl₂, providing detailed information on the structures and binding energies of CdCl₂(H₂O)ₙ clusters. mdpi.com These studies reveal how water molecules coordinate around the cadmium ion, with the first solvation shell being completed by 12 water molecules. mdpi.com DFT has also been employed to analyze the molecular structure and vibrational spectra of complex crystals like L-alanine (B1666807) this compound (LACC), where calculated bond lengths and angles show excellent agreement with experimental data. rsc.orgmdpi.com Such studies help in understanding the electronic effects and hydrogen bonding that determine the material's properties, including its nonlinear optical activity. rsc.org
Molecular Dynamics (MD) Simulations: Molecular dynamics simulations are used to model the physical movements of atoms and molecules over time, providing a dynamic picture of material behavior. MD simulations have been used to investigate the interaction between this compound and biological molecules like transferrin, revealing the molecular mechanism of cadmium detoxification. rsc.org These simulations can identify specific binding sites and elucidate the driving forces behind the interactions. rsc.org In the context of environmental remediation, MD and Monte Carlo simulations have been used to evaluate the adsorption capacities of various zeolites for cadmium removal from water, helping to identify the most efficient adsorbent materials without extensive experimental work. bohrium.com
Predictive Modeling and Machine Learning: The integration of computational data with machine learning (ML) is an emerging paradigm for materials discovery and property prediction. Machine learning models, such as Artificial Neural Networks (ANN), are being developed to predict complex behaviors. For example, an ANN model was successfully developed to predict the adsorption of cadmium from water by zeolites, based on simulation data. bohrium.com In environmental science, ML algorithms like XGBoost have been used to predict cadmium concentrations in soil with high accuracy, using basic soil properties as inputs. acs.org This approach can be a valuable tool for assessing environmental contamination. Furthermore, predictive models based on bioconcentration factors and data from techniques like diffusive gradients in thin-films (DGT) are being established to accurately forecast cadmium accumulation in crops such as maize and rice. nih.gov
High-Throughput Screening and Materials Discovery: Computational tools are being developed for high-throughput screening of materials databases to identify novel compounds with desired properties. The Materials Project, for example, uses high-throughput DFT calculations to predict the properties of thousands of compounds, including the crystal structure of CdCl₂. acs.org Emerging tools like DiSCoVeR (Descending from Stochastic Clustering Variance Regression) use a combination of machine learning and chemical distance metrics to screen for high-performing and chemically unique compositions, accelerating the discovery of new materials beyond known chemical spaces. ecdi.comdntb.gov.uamdpi.com These approaches are crucial for designing next-generation materials for catalysis, energy, and environmental applications. researchgate.netsigmaaldrich.com
| Computational Method | Application for this compound | Key Insights |
| Density Functional Theory (DFT) | Investigating aqueous solvation and crystal structures (e.g., L-alanine this compound) | Atomic-level structure, binding energies, electronic properties, vibrational spectra. rsc.orgmdpi.com |
| Molecular Dynamics (MD) | Simulating CdCl₂ interactions with biomolecules (transferrin) and adsorbents (zeolites) | Dynamic behavior, binding mechanisms, adsorption capacities. rsc.orgbohrium.com |
| Machine Learning (ML) | Predicting Cd concentration in soil and crops; modeling adsorption on zeolites | Predictive models for environmental contamination and remediation efficiency. acs.orgnih.govbohrium.com |
| High-Throughput Screening | Screening databases for novel materials; identifying unique compositions | Accelerated discovery of new materials with desired properties. acs.orgdntb.gov.ua |
Interdisciplinary Approaches in Environmental Biogeochemistry and Remediation
Addressing the environmental challenges posed by cadmium contamination requires a multifaceted, interdisciplinary approach that integrates principles from chemistry, biology, geology, and environmental science. Research is increasingly focused on understanding the biogeochemical cycling of cadmium and developing sustainable, biologically-based remediation technologies.
Biogeochemical Cycling of Cadmium: Cadmium is a relatively mobile heavy metal in the environment, and its biogeochemical cycle has been significantly altered by anthropogenic activities such as industrial emissions and the use of phosphate fertilizers. frontiersin.orgrsc.org In aqueous systems, the chemical speciation of cadmium, largely controlled by complexation with chloride ions and organic matter, dictates its mobility and bioavailability. acs.org In soils, factors like pH and temperature influence its solubility and incorporation into minerals. frontiersin.org Paradoxically, in the ocean, dissolved cadmium behaves like a nutrient, its cycle intricately linked to uptake by phytoplankton and subsequent remineralization in the deep ocean. rsc.orgrsc.org Understanding these complex cycles is crucial for predicting the fate and transport of cadmium in various ecosystems.
Phytoremediation: Phytoremediation is an eco-friendly and cost-effective technology that uses plants to clean up contaminated environments. mdpi.com Plants can remove cadmium from soil and water through several mechanisms, including:
Phytoextraction: Plants absorb cadmium through their roots and translocate it to their harvestable aerial parts (shoots and leaves). rsc.org
Phytostabilization: Plants immobilize cadmium in the soil, reducing its mobility and bioavailability, thereby preventing it from entering the food chain or groundwater. mdpi.com
Phytostimulation: Plant roots release compounds that enhance the growth and activity of soil microbes, which in turn can aid in cadmium remediation. mdpi.com
Research in this area focuses on identifying hyperaccumulator plant species with high cadmium uptake capacity, such as certain varieties of maize, and enhancing their efficiency through the use of biodegradable chelating agents and plant growth regulators. mdpi.comcapes.gov.br
Microbial Remediation (Bioremediation): Microorganisms, including bacteria, fungi, and algae, play a significant role in the biogeochemical cycling of cadmium and offer promising avenues for bioremediation. acs.orgnih.gov These microbes can remediate cadmium through various mechanisms:
Biosorption: The passive binding of cadmium ions to the surface of microbial cells. dntb.gov.ua
Bioaccumulation: The active uptake of cadmium into the microbial cells. nih.gov
Biomineralization: The transformation of soluble cadmium into insoluble mineral forms, such as cadmium carbonate or phosphate. acs.org
Researchers are isolating and characterizing cadmium-resistant microbes, such as Bacillus cereus, from contaminated sites for their potential use in bioremediation. acs.orgmdpi.com The effectiveness of these microbes is influenced by environmental factors like pH and temperature. nih.gov
Combined and Enhanced Remediation Strategies: An emerging paradigm is the combination of different remediation approaches to enhance efficiency. Plant-microbial combined remediation, where beneficial bacteria are used to promote plant growth and enhance cadmium uptake, has shown significant promise. acs.org Another strategy involves coupling microorganisms with materials like biochar. The biochar acts as a carrier for the microbes and also directly immobilizes cadmium through mechanisms like ion exchange and complexation, leading to a synergistic remediation effect. ewha.ac.kr These interdisciplinary strategies represent the future of effective and sustainable management of cadmium-contaminated sites.
| Remediation Approach | Key Players/Agents | Primary Mechanism(s) | Research Focus |
| Phytoremediation | Hyperaccumulator plants (e.g., maize) | Phytoextraction, Phytostabilization | Enhancing uptake with chelators and growth regulators. mdpi.comcapes.gov.br |
| Microbial Remediation | Bacteria (Bacillus, Pseudomonas), Fungi, Algae | Biosorption, Bioaccumulation, Biomineralization | Isolating resistant strains, understanding metabolic pathways. nih.govnih.gov |
| Combined Approaches | Plants + Microbes, Biochar + Microbes | Synergistic uptake and immobilization | Optimizing combined systems for enhanced efficiency. acs.orgewha.ac.kr |
| Biogeochemistry | - | Understanding Cd speciation, mobility, and cycling | Predicting environmental fate and transport of cadmium. rsc.orgacs.org |
Development of Next-Generation Sensing and Detection Technologies
The development of rapid, sensitive, and selective sensors for the detection of cadmium ions is crucial for environmental monitoring, food safety, and public health. Research is moving towards creating portable, low-cost, and user-friendly devices that can provide real-time analysis. This involves leveraging novel materials and detection principles, from electrochemical methods to advanced optical sensors.
Electrochemical Sensors: Electrochemical sensors are widely developed for cadmium detection due to their high sensitivity, rapid analysis, and potential for miniaturization. acs.org Anodic stripping voltammetry (ASV) is a common technique, where cadmium is preconcentrated on a working electrode before being stripped off to generate a measurable current signal. mdpi.com Recent advancements focus on the modification of electrode surfaces with nanomaterials to enhance performance:
Bismuth Film Electrodes: Bismuth films are a popular, less-toxic alternative to traditional mercury electrodes and exhibit a high hydrogen overpotential, allowing for cadmium detection without interference. mdpi.com
Nanomaterial-Modified Electrodes: Nanoparticles of materials like bismuth, tin oxide (SnO₂), and manganese dioxide (MnO₂) are incorporated into electrodes to increase the surface area and improve sensitivity. researchgate.netbohrium.com Carbon-based nanomaterials like multi-walled carbon nanotubes (MWCNTs) and graphene are also used to enhance conductivity and sensing performance. bohrium.commdpi.com
Nanopipet-Based Sensors: Nanoscale electrodes, such as those made from nanopipets, allow for measurements in very small volumes and can detect free cadmium ions even in the presence of strong complexing agents. rsc.org
Optical Sensors (Colorimetric and Fluorescent): Optical sensors offer the advantage of visual detection, making them suitable for on-site and rapid screening.
Colorimetric Sensors: These sensors change color upon binding with cadmium ions. Schiff base derivatives have been synthesized to act as selective colorimetric probes, changing from colorless to orange or yellow to reddish in the presence of Cd²⁺. nih.gov Another innovative approach involves staining porous cellulose (B213188) membranes with dyes like Victoria Blue B to create simple and sensitive test strips for detecting cadmium in water. acs.org
Fluorescent Sensors: These sensors exhibit a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response) upon interaction with cadmium. A wide variety of fluorophores are being explored, including:
Carbon Dots (CDs): Nitrogen-doped carbon dots synthesized via simple hydrothermal methods can act as highly fluorescent probes for Cd²⁺. frontiersin.org
Quinoline Derivatives: These molecules are effective fluorophores whose fluorescence can be modulated by complexation with metal ions, enabling selective detection of Cd²⁺. rsc.org
Rhodamine-Based Probes: Configurations using rhodamine B have been developed for the fluorescent detection of cadmium in biological samples, such as on the surface of plant roots. acs.org These sensors are often designed to be highly selective, capable of distinguishing cadmium from other similar ions like zinc. capes.gov.br
Biosensors and Advanced Sensing Platforms:
Whole-Cell Biosensors: Genetically engineered microorganisms can be designed to produce a measurable signal, such as fluorescence, in the presence of cadmium. By incorporating genetic circuits like negative feedback loops, the sensitivity and detection limits of these biosensors can be significantly improved, reaching levels that meet WHO standards for drinking water. nih.gov
Fiber-Optic Sensors: Fiber-optic surface plasmon resonance (FO-SPR) sensors are emerging as portable and highly sensitive platforms. By coating the fiber with gold and functionalizing it with cadmium-sensitive molecules like bovine serum albumin (BSA), these sensors can detect trace levels of cadmium in water samples. mdpi.com
Q & A
Q. What are the standard methodologies for synthesizing organocadmium compounds using cadmium chloride?
this compound reacts with Grignard reagents (RMgX) to form organocadmium compounds (R₂Cd), which are used in ketone synthesis. The reaction proceeds as:
This method requires strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions. Post-synthesis purification involves fractional distillation or recrystallization .
Q. How does the crystal structure of this compound influence its reactivity in aqueous solutions?
this compound adopts a layered cubic close-packed (CCP) structure with covalent bonding characteristics, unlike ionic salts like NaCl. This structure enhances its solubility in polar solvents (e.g., water, ethanol) and facilitates rapid dissociation into Cd²⁺ and Cl⁻ ions. The covalent nature also explains its affinity for forming complexes with ammonia and organic ligands .
Q. What experimental protocols are recommended for assessing this compound’s solubility and stability in biological buffers?
Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify Cd²⁺ concentrations in buffer solutions (e.g., phosphate-buffered saline) under varying pH (4–9) and temperature (20–40°C). Stability is assessed via UV-Vis spectroscopy to detect precipitate formation or ligand displacement over 24–72 hours .
Advanced Research Questions
Q. How to design a concentration-dependent toxicity study of this compound in freshwater organisms?
- Experimental Design : Use a completely randomized design (CRD) with five CdCl₂ concentrations (e.g., 0–40 mg/L) and seven replicates per treatment. Acclimate organisms (e.g., Anodonta woodiana) for 14 days pre-exposure.
- Endpoints : Measure Cd accumulation in tissues (gills, digestive gland) via atomic absorption spectroscopy (AAS) and metallothionein (MT) levels via ELISA.
- Statistical Analysis : Perform ANOVA followed by Tukey’s test (p < 0.05) to compare means across treatments .
Q. How to resolve contradictions in cadmium bioavailability data across soil pH gradients?
Conflicting data often arise from pH-dependent Cd speciation. For example, CaCl₂-extractable Cd correlates with plant uptake in neutral soils (pH 6.6–6.9) but not in acidic soils (pH 4.1–4.2), where Cd²⁺ bioavailability decreases due to competition with H⁺ ions. Use sequential extraction (e.g., Tessier method) to quantify Cd fractions (exchangeable, carbonate-bound) and validate with isotopic dilution techniques .
Q. What are the best practices for ensuring reproducibility in this compound experiments?
- Protocol Standardization : Document reagent purity (e.g., ≥99.999% CdCl₂), solvent sources, and equipment calibration.
- Replication : Use ≥3 technical replicates per sample and independent biological replicates.
- Data Transparency : Share raw data (e.g., ICP-MS outputs) and statistical scripts (e.g., R/Sisvar) in supplementary materials .
Methodological and Data Analysis Questions
Q. How to analyze conflicting results in this compound’s genotoxicity assays?
Discrepancies may stem from assay sensitivity (e.g., comet assay vs. Ames test) or cell type variability (e.g., epithelial vs. fibroblast cells). Conduct a meta-analysis using PRISMA guidelines to compare studies, focusing on dose-response relationships and confounding factors (e.g., oxidative stress inducers) .
Q. What statistical methods are appropriate for time-series data in this compound exposure studies?
Use mixed-effects models to account for repeated measures and inter-individual variability. For non-linear trends (e.g., hormesis), apply segmented regression or Gompertz curves. Validate assumptions with residual plots and Kolmogorov-Smirnov tests .
Literature and Data Sourcing
Q. How to conduct a systematic review of this compound’s environmental impact?
- Search Strategy : Use databases like PubMed, Web of Science, and Scopus with keywords: “this compound AND (bioaccumulation OR ecotoxicity)”.
- Inclusion Criteria : Prioritize peer-reviewed studies with raw data (e.g., LC₅₀ values, bioconcentration factors).
- Quality Assessment : Apply the ToxRTool for reliability scoring of in vivo/in vitro studies .
Q. How to validate secondary data on this compound’s thermodynamic properties?
Cross-reference CRC Handbook (71st edition) and IUPAC publications. Recalculate key parameters (e.g., ΔG° of dissolution) using computational tools like Gaussian or COMSOL to verify consistency with experimental data .
Tables
Table 1. Key physicochemical properties of this compound.
| Property | Value | Reference |
|---|---|---|
| Crystal Structure | Cubic close-packed (CCP) | |
| Solubility in Water | 140 g/100 mL (20°C) | |
| Melting Point | 568°C |
Table 2. Recommended statistical tests for this compound studies.
| Data Type | Test | Application Example |
|---|---|---|
| Concentration-response | ANOVA + Tukey’s HSD | Toxicity across CdCl₂ doses |
| Time-series | Mixed-effects models | Long-term Cd accumulation |
| Non-linear trends | Segmented regression | Hormetic effects in low-dose |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
